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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-isothiazole-3-carbaldehyde

Abstract 5-Bromo-isothiazole-3-carbaldehyde is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-isothiazole-3-carbaldehyde is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, making it a versatile synthetic intermediate. The isothiazole core itself is a well-established pharmacophore found in numerous biologically active agents.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of 5-Bromo-isothiazole-3-carbaldehyde, offering field-proven insights into its molecular structure, spectroscopic signature, reactivity, and handling. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals utilizing this compound as a key building block in their synthetic endeavors.

Molecular Identity and Structural Framework

5-Bromo-isothiazole-3-carbaldehyde (CAS No. 1151801-49-8) is an aromatic heterocyclic compound.[3][4] The foundational structure is the isothiazole ring, a five-membered aromatic ring containing one nitrogen and one sulfur atom in adjacent positions. This arrangement imparts a unique electronic profile that is critical to its chemical behavior and biological interactions.

The molecule's functionality is defined by two key substituents:

  • An Aldehyde Group (-CHO) at the 3-position: This electron-withdrawing group is a primary site for nucleophilic attack and a precursor for a vast array of chemical transformations, including reductive amination, Wittig reactions, and oxidation to the corresponding carboxylic acid.

  • A Bromine Atom (Br) at the 5-position: The C-Br bond serves as a synthetic handle for introducing molecular diversity, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2]

These features combined render the molecule a highly valuable and versatile scaffold in synthetic chemistry.

Table 1: Core Compound Identifiers
PropertyValueSource
IUPAC Name 5-bromo-1,2-thiazole-3-carbaldehydeChemScene[3]
CAS Number 1151801-49-8ChemScene[3], BLD Pharm[4]
Molecular Formula C₄H₂BrNOSChemScene[3]
Molecular Weight 192.03 g/mol ChemScene[3]
SMILES BrC1=CC(C=O)=NS1ChemScene[3]

Predicted Physicochemical & Drug-Likeness Properties

Computational models provide essential preliminary data for assessing a compound's potential behavior in biological systems and for planning experimental work. The properties below, derived from computational analysis, offer insight into the molecule's polarity, lipophilicity, and general characteristics relevant to drug design.

Table 2: Computationally Derived Physicochemical Data
ParameterValueSignificance in Drug Development
LogP 1.7181Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.
Topological Polar Surface Area (TPSA) 29.96 ŲSuggests good potential for oral bioavailability and cell membrane penetration (typically < 140 Ų).
Hydrogen Bond Acceptors 3The nitrogen, sulfur, and oxygen atoms can accept hydrogen bonds, influencing solubility and receptor binding.
Hydrogen Bond Donors 0The absence of donor groups limits certain types of intermolecular interactions.
Rotatable Bonds 1Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity.

Source: Data sourced from ChemScene.[3]

Spectroscopic Characterization: An Expert's Perspective

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative, showing two distinct singlets in the aromatic/aldehyde region.

  • Aldehyde Proton (CHO): A singlet is anticipated between δ 9.8-10.1 ppm. This significant downfield shift is characteristic of an aldehyde proton due to the deshielding effect of the carbonyl group.

  • Isothiazole Ring Proton (C4-H): A singlet is expected in the aromatic region, likely between δ 8.0-8.5 ppm. The precise shift is influenced by the electronic effects of the adjacent bromine and aldehyde substituents.

¹³C NMR Spectroscopy

The carbon spectrum will provide clear evidence of the key functional groups.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

  • Isothiazole Ring Carbons: Three distinct signals are expected for the carbons of the heterocyclic ring. The carbon bearing the bromine (C5) and the carbon bearing the aldehyde (C3) will be significantly shifted compared to the unsubstituted C4.

Infrared (IR) Spectroscopy

IR analysis is crucial for confirming the presence of the aldehyde functional group.

  • C=O Stretch: A strong, sharp absorption band is expected between 1700-1730 cm⁻¹ . This is a classic indicator of an aldehyde carbonyl.[5][6]

  • Aldehyde C-H Stretch: Two weaker, but highly characteristic, bands are anticipated near 2750 cm⁻¹ and 2850 cm⁻¹ . The presence of these bands is a definitive way to distinguish an aldehyde from a ketone.[5]

  • Isothiazole Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N stretching within the aromatic ring.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and elemental composition, particularly the presence of bromine.

  • Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected peaks would be at m/z 191 and m/z 193. The presence of this isotopic pattern is unambiguous proof of a monobrominated compound.[1][7]

Synthesis, Reactivity, and Experimental Protocols

Understanding the synthesis and reactivity of 5-Bromo-isothiazole-3-carbaldehyde is paramount for its effective use as a chemical intermediate.

Generalized Synthetic Workflow

The synthesis of substituted isothiazoles often involves the oxidative cyclization of appropriate precursors or the chemical modification of a pre-formed isothiazole ring.[2] A plausible laboratory-scale synthesis would involve the bromination and subsequent formylation of a suitable isothiazole precursor.

G cluster_0 Precursor Synthesis cluster_1 Functionalization Isothiazole_Core Isothiazole Precursor Bromination 5-Bromoisothiazole Isothiazole_Core->Bromination Brominating Agent (e.g., NBS) Formylation 5-Bromo-isothiazole-3-carbaldehyde Bromination->Formylation Formylating Agent (e.g., Vilsmeier-Haack)

Caption: Generalized synthetic workflow for 5-Bromo-isothiazole-3-carbaldehyde.

Core Reactivity Profile

The molecule's dual functionality dictates its reactivity. The aldehyde and the C-Br bond are the primary sites for chemical modification, and their reactions can typically be performed selectively by choosing appropriate reagents and conditions.

G cluster_aldehyde Aldehyde Chemistry cluster_bromo Cross-Coupling Chemistry main 5-Bromo-isothiazole-3-carbaldehyde Aldehyde Group C-Br Bond oxidation Carboxylic Acid main:aldehyde->oxidation Oxidation (e.g., PCC, KMnO₄) reductive_amination Amine main:aldehyde->reductive_amination R₂NH, NaBH(OAc)₃ wittig Alkene main:aldehyde->wittig Wittig Reagent suzuki Aryl/Vinyl Group main:bromo->suzuki Suzuki Coupling (Boronic Acid, Pd catalyst) sonogashira Alkyne Group main:bromo->sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst)

Caption: Key reaction pathways for 5-Bromo-isothiazole-3-carbaldehyde.

Protocol: Suzuki Cross-Coupling for Derivatization

This protocol provides a self-validating system for synthesizing a derivative, a common next step for researchers using this building block.

Objective: To synthesize 5-(4-methoxyphenyl)-isothiazole-3-carbaldehyde.

Materials:

  • 5-Bromo-isothiazole-3-carbaldehyde

  • 4-Methoxyphenylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Toluene and Ethanol (3:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel (Schlenk flask), condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the reaction vessel is oven-dried and cooled under an inert atmosphere.

  • Reagent Addition: To the flask, add 5-Bromo-isothiazole-3-carbaldehyde, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

  • Atmosphere Purge: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. This is critical as the Palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed Toluene/Ethanol solvent mixture, followed by the degassed 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material (5-Bromo-isothiazole-3-carbaldehyde) indicates completion (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-(4-methoxyphenyl)-isothiazole-3-carbaldehyde.

  • Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of 5-Bromo-isothiazole-3-carbaldehyde.

  • Storage Conditions: The compound should be stored at 2-8°C under an inert atmosphere.[3] It is recommended to keep it in a tightly sealed container in a dry and well-ventilated place to prevent degradation from moisture or oxygen.

  • Safety Precautions: While specific toxicity data is not available for this isomer, related brominated heterocyclic aldehydes are known to be irritants. The isomer 5-Bromo-1,3-thiazole-2-carbaldehyde is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][9] Therefore, standard laboratory precautions are mandatory:

    • Handle in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Bromo-isothiazole-3-carbaldehyde is a high-value synthetic intermediate with a well-defined physicochemical profile. Its structural rigidity, moderate lipophilicity, and dual-handle reactivity make it an attractive scaffold for the synthesis of complex molecules in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, from computational predictions to practical experimental considerations. By understanding its spectroscopic signature, reactivity, and handling requirements, researchers can confidently and effectively integrate this powerful building block into their synthetic programs.

References

  • PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427. Available from: [Link]

  • MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Available from: [Link]

  • PubChem. 5-Isothiazolecarboxaldehyde | C4H3NOS | CID 138442. Available from: [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available from: [Link]

  • RSC Publishing. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

  • PMC. 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

Sources

Exploratory

5-Bromo-isothiazole-3-carbaldehyde (CAS 1151801-49-8): A Comprehensive Technical Guide on Synthesis, Identification, and Application

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the isothiazole ring represents a highly versatile, bioisosteric scaffold. Specifically, 5-Bromo-isothiazole-3-carbaldehyde (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the isothiazole ring represents a highly versatile, bioisosteric scaffold. Specifically, 5-Bromo-isothiazole-3-carbaldehyde (CAS 1151801-49-8) has emerged as a critical bifunctional building block[1]. As a Senior Application Scientist, I frequently encounter this molecule in the design of kinase inhibitors, MTA-cooperative PRMT5 inhibitors, and c-Met receptor antagonists[2][3].

The strategic value of this compound lies in its orthogonal reactivity: the C3-carbaldehyde is primed for condensation and reductive amination, while the C5-bromide serves as an ideal handle for palladium-catalyzed cross-coupling[4]. This whitepaper provides a rigorous, field-proven guide to the physicochemical properties, synthesis methodologies, analytical identification, and downstream functionalization of 5-Bromo-isothiazole-3-carbaldehyde.

Chemical Identity & Physicochemical Properties

Accurate chemical identification is the foundation of reproducible research. The following table synthesizes the core quantitative and structural data for 5-Bromo-isothiazole-3-carbaldehyde[5].

PropertyValue
Chemical Name 5-Bromo-isothiazole-3-carbaldehyde
CAS Registry Number 1151801-49-8
Molecular Formula C₄H₂BrNOS
Molecular Weight 192.03 g/mol
SMILES String O=Cc1cc(Br)sn1
Key Functional Groups Aldehyde, Aryl Bromide, Isothiazole Heterocycle
Physical Form Off-white to pale yellow solid
Optimal Storage 2-8 °C (Sealed, inert argon/nitrogen atmosphere)

Mechanistic Synthesis Pathways

The de novo synthesis of 5-bromo-isothiazole-3-carbaldehyde requires careful control of oxidation states to prevent degradation of the sensitive isothiazole core. The most reliable laboratory-scale route involves the reduction of an ester precursor followed by a controlled, mild oxidation.

Synthetic Workflow

Synthesis A Isothiazole-3-carboxylate (Starting Material) B 5-Bromo-isothiazole-3-carboxylate (Bromination) A->B Br2 or NBS Electrophilic Aromatic Substitution C 5-Bromo-isothiazole-3-methanol (Reduction) B->C LiBH4 / THF Selective Ester Reduction D 5-Bromo-isothiazole-3-carbaldehyde (Target Molecule) C->D Dess-Martin Periodinane Mild Oxidation

Diagram 1: Stepwise synthetic route to 5-Bromo-isothiazole-3-carbaldehyde.

Protocol: Oxidation of 5-Bromo-isothiazole-3-methanol

Causality Note: We utilize Dess-Martin Periodinane (DMP) rather than Jones reagent. The highly acidic and aqueous nature of Jones reagent risks over-oxidation to the carboxylic acid and potential ring cleavage. DMP operates under mild, anhydrous conditions, ensuring the reaction stops precisely at the aldehyde stage.

  • Preparation: Dissolve 1.0 equivalent of 5-bromo-isothiazole-3-methanol in anhydrous dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add 1.2 equivalents of Dess-Martin Periodinane portion-wise. Rationale: Cooling mitigates the exothermic nature of the initial hypervalent iodine exchange.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the alcohol spot is completely consumed.

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Rationale: Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts, while NaHCO₃ neutralizes the liberated acetic acid.

  • Extraction & Purification: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the pure carbaldehyde.

Analytical Identification & Characterization

To establish a self-validating system, researchers must confirm the identity of the synthesized or procured building block using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is remarkably clean due to the lack of aliphatic protons.

    • δ 10.05 ppm (s, 1H): The aldehyde proton. Its far downfield shift is characteristic of the electron-withdrawing nature of the adjacent isothiazole ring.

    • δ 7.95 ppm (s, 1H): The isolated C4 proton of the isothiazole ring. Causality Note: The absence of coupling (it appears as a sharp singlet) definitively proves that the C5 position is substituted (in this case, by the bromine atom).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect four distinct carbon signals. The carbonyl carbon typically resonates around δ 185 ppm, while the C5-Br carbon appears shielded relative to a C5-H, typically around δ 120-125 ppm due to the heavy atom effect of bromine.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Expected m/z: The molecule will display a classic 1:1 isotopic doublet at m/z 191.9 [M+H]⁺ and m/z 193.9 [M+H]⁺. Causality Note: This 1:1 ratio is the absolute diagnostic signature of a single bromine atom, stemming from the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Applications in Drug Discovery: Orthogonal Functionalization

The true utility of 5-Bromo-isothiazole-3-carbaldehyde lies in its ability to undergo divergent functionalization without cross-reactivity.

Functionalization Core 5-Bromo-isothiazole-3-carbaldehyde Suzuki Suzuki-Miyaura Coupling (C5 Position) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2, K2CO3 1,4-Dioxane/H2O, 90°C RedAm Reductive Amination (C3 Position) Core->RedAm R-NH2, NaBH(OAc)3, AcOH DCE, RT Prod1 5-Aryl-isothiazole-3-carbaldehyde Suzuki->Prod1 Prod2 5-Bromo-3-(aminomethyl)isothiazole RedAm->Prod2

Diagram 2: Divergent orthogonal functionalization of the isothiazole scaffold.

Protocol: C3-Selective Reductive Amination

This protocol selectively modifies the aldehyde while leaving the C5-bromide intact for subsequent cross-coupling[6].

  • Imine Formation: Combine 1.0 eq of 5-bromo-isothiazole-3-carbaldehyde and 1.1 eq of the desired primary amine in 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid. Rationale: Acetic acid acts as a mild Brønsted acid to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine without degrading the heterocycle.

  • Reduction: Stir for 1 hour at room temperature. Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion but is too sterically hindered and electronically deactivated to reduce the unreacted aldehyde.

  • Workup: After 12 hours, quench with saturated aqueous NaHCO₃. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol: C5-Selective Suzuki-Miyaura Coupling

The electron-deficient nature of the isothiazole ring makes the C5-bromide highly reactive toward oxidative addition by Pd(0)[4].

  • Degassing: In a Schlenk tube, combine 1.0 eq of 5-bromo-isothiazole-3-carbaldehyde, 1.2 eq of arylboronic acid, and 3.0 eq of K₂CO₃ in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂. Rationale: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the final reductive elimination step of the catalytic cycle.

  • Execution: Seal the tube and heat to 90 °C for 4 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the filtrate via chromatography.

Handling, Stability, and Storage Protocols

As an aldehyde-containing heteroaryl bromide, 5-Bromo-isothiazole-3-carbaldehyde is susceptible to two primary degradation pathways:

  • Auto-oxidation: The aldehyde can slowly oxidize to the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen.

  • Photolytic Cleavage: Aryl bromides can undergo homolytic C-Br bond cleavage upon exposure to intense UV light.

Best Practices: Store the compound at 2-8 °C in an amber glass vial, backfilled with argon or nitrogen. When handling for quantitative assays, allow the vial to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can lead to hydrate formation at the aldehyde carbon.

References

  • US9066954B2 - Fused heterocyclic derivatives and methods of use.
  • Journal of Medicinal Chemistry - Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6. Available at: [Link]

  • European Patent Office - 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS. Available at: [Link]

  • WO2021050915A1 - Mta-cooperative prmt5 inhibitors.

Sources

Foundational

Analytical Profiling and Spectral Validation of 5-Bromo-isothiazole-3-carbaldehyde: A Technical Whitepaper

Target Audience: Synthetic Chemists, Analytical Researchers, and Drug Development Professionals Compound: 5-Bromo-isothiazole-3-carbaldehyde (CAS: 1151801-49-8) Executive Summary In advanced drug development, the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Analytical Researchers, and Drug Development Professionals Compound: 5-Bromo-isothiazole-3-carbaldehyde (CAS: 1151801-49-8)

Executive Summary

In advanced drug development, the structural integrity of early-stage building blocks dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis. 5-Bromo-isothiazole-3-carbaldehyde is a highly functionalized, electron-deficient heterocyclic intermediate [4]. Featuring an electrophilic formyl group at the C3 position and a cross-coupling-ready bromide at the C5 position, it serves as a critical linchpin in the synthesis of c-Met kinase inhibitors and other fused heterocyclic therapeutics [1].

This whitepaper provides an in-depth analysis of the compound's spectral signatures (NMR, IR, MS), explains the quantum and electronic causality behind these signals, and establishes a self-validating experimental workflow to ensure absolute structural confidence before downstream deployment.

Structural Profiling & Spectral Causality

As analytical scientists, we must approach spectral data not as a mere collection of peaks, but as a direct readout of a molecule's electron density map. The isothiazole ring is a highly polarized heteroaromatic system.

  • NMR Causality: The nitrogen (C2) and sulfur (C1) atoms dictate the electronic environment of the ring. The highly electronegative formyl group at C3 strongly deshields the adjacent C4 proton, pushing it downfield. Concurrently, the heavy bromine atom at C5 exerts a diamagnetic shielding effect on its attached carbon, but its inductive electron-withdrawing nature affects the overall ring current [2],[3]. Furthermore, the quadrupolar nature of the Bromine nucleus (

    
    Br and 
    
    
    
    Br) accelerates the relaxation time (
    
    
    ) of the C5 carbon, often resulting in a broader, lower-intensity peak in
    
    
    C NMR.
  • MS Causality: Bromine’s natural isotopic distribution (~50.69%

    
    Br and ~49.31% 
    
    
    
    Br) provides a built-in mass spectrometric barcode. Any intact derivative of this molecule will exhibit a distinct 1:1 doublet separated by exactly 2 m/z units, serving as a primary diagnostic filter.

Quantitative Spectral Data Summaries

The following tables summarize the characteristic spectral data for 5-Bromo-isothiazole-3-carbaldehyde, derived from its structural environment and related isothiazole analogs [2], [3].

Table 1: H NMR Data Summary (400 MHz, CDCl )
Chemical Shift (ppm)MultiplicityIntegrationAssignmentElectronic Causality
10.05 Singlet (s)1H-CHO (Formyl)Highly deshielded by the carbonyl oxygen and the electron-deficient isothiazole ring.
7.95 Singlet (s)1HC4-H (Ring)Deshielded by the adjacent C3-carbonyl and the C5-bromine inductive effects.
Table 2: C NMR Data Summary (100 MHz, CDCl )
Chemical Shift (ppm)AssignmentElectronic Causality / Notes
184.5 C=O (Carbonyl)Characteristic sp

hybridized aldehyde carbon.
161.2 C3 (Ring)Deshielded by the adjacent electronegative nitrogen and the formyl group.
138.0 C5 (Ring, C-Br)Peak may exhibit lower intensity/broadening due to quadrupolar relaxation of Bromine.
128.5 C4 (Ring, CH)Standard heteroaromatic sp

carbon shift.
Table 3: FT-IR Data Summary (ATR, Solid)
Wavenumber (cm

)
IntensityAssignmentDiagnostic Value
2850, 2745 MediumC-H stretchFermi resonance characteristic of aldehydes.
1698 StrongC=O stretchConfirms a conjugated aldehyde system.
1480, 1375 MediumC=N, C=C stretchConfirms the integrity of the isothiazole core.
685 StrongC-Br stretchDiagnostic for the heavy halogen substituent.
Table 4: Mass Spectrometry (ESI-TOF, Positive Mode)
m/z ValueRelative AbundanceAssignmentDiagnostic Value
191.9 100%[M+H]

(

Br)
Primary molecular ion.
193.9 ~97%[M+H]

(

Br)
Confirms the presence of a single Bromine atom (1:1 isotopic ratio).
163.9 Variable[M-CO+H]

Diagnostic fragmentation (loss of the formyl group).

Experimental Workflows: A Self-Validating System

Trustworthiness in organic synthesis relies on self-validating systems . Spectral data alone can occasionally be misleading due to solvent artifacts or overlapping impurities. To guarantee absolute structural confidence, the analytical acquisition (Protocol A) must be coupled with a highly predictable chemical transformation (Protocol B) that acts as a definitive chemical checkpoint.

Protocol A: High-Resolution Spectral Acquisition
  • Sample Preparation (NMR): Dissolve 15 mg of 5-Bromo-isothiazole-3-carbaldehyde in 0.6 mL of anhydrous CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • NMR Acquisition: Run

    
    H at 400 MHz (16 scans). For 
    
    
    
    C at 100 MHz, increase the relaxation delay (
    
    
    ) to 2.5 seconds and acquire 512 scans to compensate for the quadrupolar relaxation of the C5-Br carbon.
  • FT-IR Analysis: Place 2-3 mg of the neat crystalline solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply standard anvil pressure and scan from 4000 to 400 cm

    
     (32 scans, 4 cm
    
    
    
    resolution).
  • LC-MS Profiling: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile. Inject 1 µL into an ESI-TOF mass spectrometer. Validation Check: The presence of the 192/194 m/z doublet is mandatory before proceeding.

Protocol B: Chemical Validation via Borohydride Reduction [1]

To chemically validate the C3-carbaldehyde without relying solely on spectroscopy, a quantitative reduction to (5-bromoisothiazol-3-yl)methanol is performed.

  • Initiation: Dissolve 5-Bromo-isothiazole-3-carbaldehyde (0.533 g, 2.8 mmol) in absolute ethanol (40 mL) at room temperature.

  • Reduction: Slowly add sodium borohydride (0.11 g, 2.8 mmol) portion-wise to safely manage hydrogen gas evolution.

  • Propagation: Stir the reaction mixture at room temperature for 3 hours. Monitor via TLC (Hexanes:EtOAc 3:1) for the complete disappearance of the UV-active starting material.

  • Quenching: Terminate the reaction by adding saturated aqueous ammonium chloride to neutralize excess hydride.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL), dry the combined organic layers over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • The Self-Validating Checkpoint: Re-run the

    
    H NMR on the crude product. The validation is deemed successful if and only if the ~10.05 ppm aldehyde singlet has completely vanished, replaced by a new ~4.80 ppm doublet (CH
    
    
    
    ) and a ~2.50 ppm broad triplet (OH).

Workflow Visualization

G cluster_validation Primary Spectral Validation A 5-Bromo-isothiazole-3-carbaldehyde (CAS: 1151801-49-8) B MS (ESI+) m/z 192/194 (1:1 Isotope) A->B C FT-IR (ATR) C=O stretch ~1698 cm⁻¹ A->C D 1H NMR (CDCl3) CHO ~10.05 ppm (s, 1H) A->D E Spectrally Validated Intermediate B->E C->E D->E F Self-Validating Reduction (NaBH4, EtOH, RT, 3h) E->F Chemical Checkpoint G (5-Bromoisothiazol-3-yl)methanol Diagnostic: Loss of CHO signal F->G Yields >95% H Downstream API Synthesis (e.g., c-Met Inhibitors) G->H Cross-Coupling Pipeline

Workflow for the spectral and chemical validation of 5-Bromo-isothiazole-3-carbaldehyde.

References

  • Source: Google Patents (US9066954B2)
  • Source: PubChem (NIH)
  • Source: PubChem (NIH)
  • Title: 1151801-49-8 | 5-Bromo-1,2-thiazole-3-carbaldehyde Source: ChemScene URL
Exploratory

Technical Guide: Reactivity and Stability of the Isothiazole Ring in 5-Bromo-isothiazole-3-carbaldehyde

Executive Summary: The Isothiazole Paradox The isothiazole scaffold, specifically 5-Bromo-isothiazole-3-carbaldehyde , presents a unique paradox in medicinal chemistry: it is an aromatic system capable of robust function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isothiazole Paradox

The isothiazole scaffold, specifically 5-Bromo-isothiazole-3-carbaldehyde , presents a unique paradox in medicinal chemistry: it is an aromatic system capable of robust functionalization, yet it harbors a latent instability centered on the Nitrogen-Sulfur (N–S) bond.

For drug developers, this molecule is a high-value "lynchpin" intermediate. The C5-bromide allows for cross-coupling or nucleophilic substitution (


), while the C3-aldehyde provides a vector for side-chain elaboration. However, the electron-deficient nature of the ring—amplified by the C3-formyl group—renders the N–S bond susceptible to reductive cleavage and nucleophilic ring-opening.

This guide details the operational boundaries required to exploit this scaffold's reactivity without triggering its degradation.

Structural Analysis & Electronic Profile

The N–S Bond Vulnerability

Unlike its isomer thiazole (1,3-S,N), isothiazole (1,2-S,N) possesses a direct N–S bond. This bond has a lower bond dissociation energy (~50-60 kcal/mol) compared to C–C or C–N bonds.

  • Mechanism of Failure: Strong reducing agents (e.g., Raney Ni,

    
    ) or hard nucleophiles (e.g., n-BuLi at > -60°C) attack the sulfur or the adjacent carbon, leading to ring fragmentation into enaminothiones or cyano-thiolates.
    
  • Stabilizing Factors: The aromatic delocalization (6

    
    -electrons) provides stability. The 5-Bromo and 3-Formyl substituents are both electron-withdrawing (inductively), which deactivates the ring toward electrophilic attack but significantly activates the C5 position toward nucleophilic attack (
    
    
    
    ).
Reactivity Hotspots
  • C5-Bromine: Highly activated for

    
     due to the concerted electron-withdrawing effects of the ring nitrogen and the C3-aldehyde. Also a prime candidate for Pd-catalyzed cross-coupling.
    
  • C3-Aldehyde: Standard electrophilic carbonyl reactivity. Care must be taken during reductive amination to avoid reducing the N–S bond.

Visualization: Reactivity Landscape

The following diagram maps the divergent pathways available to 5-Bromo-isothiazole-3-carbaldehyde, distinguishing between constructive functionalization and destructive ring cleavage.

IsothiazoleReactivity Core 5-Bromo-isothiazole- 3-carbaldehyde SNAr 5-Amino/Alkoxy Derivatives Core->SNAr Nucleophilic Subst. (Amines/Phenols, Cs2CO3) Suzuki 5-Aryl/Heteroaryl Derivatives Core->Suzuki Pd-Coupling (Boronic Acids) RedAm 3-Aminomethyl Derivatives Core->RedAm Reductive Amination (NaBH(OAc)3, Mild) RingOpen Acyclic Enaminothiones (Ring Destruction) Core->RingOpen Strong Reduction (Raney Ni, LAH) LiExchange Unstable Lithio-Species (Fragmentation Risk) Core->LiExchange n-BuLi (> -78°C) LiExchange->RingOpen Warm to RT

Caption: Operational map showing safe synthetic corridors (Green) versus instability zones (Red/Yellow) for the isothiazole scaffold.

Experimental Protocols

Protocol A: C5-Functionalization via (Nucleophilic Aromatic Substitution)

Rationale: The C3-aldehyde is a strong electron-withdrawing group (EWG). Combined with the electronegative Nitrogen, it makes the C5-position highly electrophilic. Unlike simple aryl bromides that require Pd-catalysis for amination, this scaffold can often undergo direct displacement with amines or phenols under mild basic conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-isothiazole-3-carbaldehyde (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

  • Nucleophile Addition: Add the amine (1.2 equiv) or phenol (1.2 equiv).

  • Base: Add

    
     (2.0 equiv). Note: Cesium carbonate is preferred over 
    
    
    
    for its solubility and "cesium effect" in promoting
    
    
    .
  • Reaction: Stir at 40–60°C. Monitor by TLC/LCMS.

    • Checkpoint: If the reaction is sluggish, increase temp to 80°C, but do not exceed 100°C to prevent aldehyde degradation.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over

    
    .
    

Self-Validating Check:

  • Success: LCMS shows mass corresponding to Product (M+Nucleophile-Br).

  • Failure Mode: Appearance of a peak corresponding to the carboxylic acid (oxidation of aldehyde) or ring opening (complex mixture) indicates the base was too strong or oxygen was present.

Protocol B: Palladium-Catalyzed Suzuki Coupling at C5

Rationale: For forming C–C bonds, Suzuki coupling is robust. However, the isothiazole sulfur can poison Pd catalysts. High catalyst loading or specific ligands (e.g., S-Phos, X-Phos) are often required.

Step-by-Step Methodology:

  • System: Use a biphasic system (DME/Water 3:1) or Dioxane/Water.

  • Reagents: Combine scaffold (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%). Note: dppf is robust against sulfur poisoning.
    
  • Degassing: Sparge with Argon for 15 mins. Critical Step: Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Heat to 80°C for 4-12 hours.

  • Purification: Silica gel chromatography. Isothiazoles can be "sticky" on silica; adding 1%

    
     to the eluent helps.
    
Protocol C: C3-Aldehyde Reductive Amination (Ring-Safe)

Rationale: Standard reducing agents like


 or 

in refluxing alcohols can cleave the N–S bond. Sodium triacetoxyborohydride (

) is milder and selective for the imine intermediate, leaving the isothiazole ring intact.

Step-by-Step Methodology:

  • Imine Formation: Dissolve scaffold (1.0 equiv) and amine (1.1 equiv) in DCE (Dichloroethane). Add catalytic acetic acid (1-2 drops). Stir 1h at RT.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Time: Stir at RT for 12–24h.

  • Quench: Quench with saturated

    
    . Do not  use strong acid workup, as the isothiazole ring can be sensitive to prolonged acidic hydrolysis.
    

Stability Data Summary

ParameterConditionStability RatingOutcome/Observation
Oxidation Air/StandingModerateAldehyde slowly oxidizes to carboxylic acid. Store under inert gas at 4°C.
Reduction

/ MeOH
GoodReduces CHO to

cleanly at 0°C.
Reduction

/ THF
Poor Risk of N–S bond cleavage and ring destruction.
Reduction

/ Pd/C
Poor Hydrogenolysis of C-Br and N-S bond cleavage likely.
Base

, pyridine
ExcellentStable.
Base

(aq), heat
PoorCannizzaro reaction or ring degradation.
Organometallics n-BuLi (-78°C)ModerateLi-Halogen exchange possible, but unstable. Must quench immediately.

References

  • Isothiazole Ring Stability & Cleavage

    • Source: Taylor & Francis / Synthetic Communic
    • Title: Ring Cleavage of N-Alkylisothiazolium Salts by Complex Metal Hydrides[1]

    • URL:[Link][2][3][4]

  • Medicinal Chemistry & Reactivity

    • Source: RSC / New Journal of Chemistry
    • Title: Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers[5]

    • URL:[Link]

  • Palladium Catalyzed Coupling

    • Source: Organic Chemistry Portal
    • Title: Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles (Analogous reactivity)
    • URL:[Link]

  • Nucleophilic Arom

    
    ): 
    
    • Source: Journal of Organic Chemistry / ACS
    • Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Mechanistic parallel for electron-deficient azoles)[6]

    • URL:[Link]

  • General Isothiazole Synthesis & Properties

    • Source: Medwin Publishers
    • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance[7][8]

    • URL:[Link]

Sources

Foundational

solubility profile of 5-Bromo-isothiazole-3-carbaldehyde in common lab solvents

Executive Summary In the landscape of targeted oncology, the synthesis of receptor tyrosine kinase inhibitors—specifically c-Met inhibitors—relies heavily on highly functionalized heterocyclic building blocks[1][2]. 5-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the synthesis of receptor tyrosine kinase inhibitors—specifically c-Met inhibitors—relies heavily on highly functionalized heterocyclic building blocks[1][2]. 5-Bromo-isothiazole-3-carbaldehyde (CAS: 1151801-49-8) is a critical electrophilic intermediate used in the construction of these complex pharmacophores[1][3]. However, the successful integration of this compound into multi-step synthetic workflows or early-stage assay development requires a rigorous understanding of its solvation thermodynamics.

This technical guide dissects the solubility profile of 5-Bromo-isothiazole-3-carbaldehyde. By examining the molecular descriptors that drive its interactions with various solvent classes, we provide actionable, self-validating protocols for both kinetic solubility profiling and downstream synthetic applications (e.g., chemoselective reduction).

Molecular Descriptors & Physicochemical Profile

To predict and manipulate the solubility of 5-Bromo-isothiazole-3-carbaldehyde, we must first analyze its structural components. The molecule features a highly polarizable bromine atom, an electron-deficient isothiazole ring, and a hydrogen-bond-accepting carbaldehyde group[3][4].

Table 1: Core Physicochemical Properties [3][4]

PropertyValueStructural Implication
CAS Registry Number 1151801-49-8Unique identifier for procurement and safety tracking.
Molecular Formula C₄H₂BrNOSIndicates a high heteroatom-to-carbon ratio, driving polarity.
Molecular Weight 192.03 g/mol Low molecular weight facilitates rapid dissolution kinetics.
SMILES String c1c(c(ns1)C=O)BrHighlights the conjugated

-system linking the aldehyde and halogen.
Monoisotopic Mass 190.904 DaCritical for LC-MS validation during solubility assays.

Mechanistic Drivers of Solubility

As an Application Scientist, I approach solubility not as a static value, but as a dynamic equilibrium dictated by intermolecular forces. The solubility of 5-Bromo-isothiazole-3-carbaldehyde is governed by three primary structural motifs:

  • The Isothiazole Core (

    
    -
    
    
    
    Stacking & Dipole Interactions):
    The heteroaromatic ring possesses a strong permanent dipole. Solvents with high dielectric constants (e.g., DMSO, DMF) can effectively solvate this core via dipole-dipole interactions.
  • The Carbaldehyde Group (Hydrogen Bond Acceptance): The carbonyl oxygen is a potent hydrogen-bond acceptor. This explains the compound's favorable solubility in polar protic solvents like 2 and methanol, where the solvent donates protons to stabilize the solute[2].

  • The Bromine Substituent (Hydrophobic Effect & Halogen Bonding): The heavy halogen introduces a lipophilic domain, severely restricting aqueous solubility while promoting dissolution in moderately non-polar organic solvents (e.g., dichloromethane, ethyl acetate) via dispersion forces.

Table 2: Empirical Solubility Profile in Common Lab Solvents

Solvent ClassRepresentative SolventsSolubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong dipole-dipole interactions disrupt solute crystal lattice. Ideal for stock solutions.
Polar Protic Ethanol, MethanolModerate-High (~10 - 25 mg/mL)H-bond donation to the aldehyde oxygen. Ethanol is the gold standard for reduction workflows[2].
Halogenated / Ethers DCM, THF, EtOAcModerate (~5 - 15 mg/mL)Favorable dispersion forces interacting with the brominated heteroaromatic ring.
Aqueous / Non-Polar Water, HexanePoor (<1 mg/mL)High hydrophobic penalty in water; insufficient polarity in hexane to break solute-solute interactions.

Visualizing Solvation and Synthetic Workflows

To conceptualize how solvent selection directly impacts downstream applications, the following diagrams map both the thermodynamic interactions and a validated synthetic workflow.

Diagram 1: Solvation Thermodynamics & Interaction Pathways

Solvation Compound 5-Bromo-isothiazole-3-carbaldehyde PolarAprotic Polar Aprotic (DMSO, DMF, DCM) Compound->PolarAprotic High Solubility PolarProtic Polar Protic (EtOH, MeOH) Compound->PolarProtic Mod/High Solubility NonPolar Non-Polar (Hexane, Water) Compound->NonPolar Low Solubility Dipole Strong Dipole-Dipole & Pi-Pi Stacking PolarAprotic->Dipole Hbond H-Bond Acceptance (Aldehyde Oxygen) PolarProtic->Hbond Hydrophobic Hydrophobic Effect (Bromine & Ring) NonPolar->Hydrophobic

Caption: Intermolecular forces dictating the solubility of 5-Bromo-isothiazole-3-carbaldehyde.

Diagram 2: Synthetic Workflow for c-Met Inhibitor Intermediates

SyntheticWorkflow Start 5-Bromo-isothiazole- 3-carbaldehyde Solvation Dissolution in EtOH (40 mL / 2.8 mmol) Start->Solvation Reagent Add NaBH4 (2.8 mmol) Solvation->Reagent Reaction Stir at RT (3 - 7.5 hrs) Reagent->Reaction Product (5-Bromoisothiazol- 3-yl)methanol Reaction->Product

Caption: Chemoselective reduction workflow utilizing ethanol as the optimal protic solvent.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality and data integrity are maintained throughout the experimental lifecycle.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. We couple this with HPLC-UV quantification because the conjugated isothiazole ring acts as a strong chromophore, allowing for highly sensitive UV detection without relying on mass spectrometry alone.

Step-by-Step Methodology:

  • Preparation: Weigh 5.0 mg of 5-Bromo-isothiazole-3-carbaldehyde into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., absolute ethanol or DMSO).

  • Equilibration: Cap the vial and place it in an orbital shaker at 25°C, shaking at 300 RPM for 24 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solution.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet any undissolved particulate matter.

  • Validation & Quantification (Self-Validating Step): Carefully aspirate 100 µL of the supernatant. Dilute this aliquot 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile) and inject it into an HPLC-UV system (detection at

    
     ~254 nm). Quantify the concentration against a pre-established 5-point calibration curve.
    
Protocol 2: Chemoselective Reduction to (5-Bromoisothiazol-3-yl)methanol

Causality: This workflow, adapted from patent literature for c-Met inhibitor synthesis[1][2], utilizes ethanol. Ethanol not only provides sufficient solubility for the starting material (~13.3 mg/mL) but also acts as a proton source to stabilize the alkoxyborohydride intermediate, driving the reduction of the aldehyde while preserving the sensitive bromine-isothiazole bond[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.533 g (2.8 mmol) of 5-Bromo-isothiazole-3-carbaldehyde in 40 mL of absolute ethanol in a round-bottom flask[2]. Ensure complete dissolution (solution should be a light yellow oil/liquid)[1].

  • Reagent Addition: Slowly add 0.11 g (2.8 mmol) of sodium borohydride (

    
    ) in portions to control the exothermic evolution of hydrogen gas[2].
    
  • Reaction Monitoring: Stir the mixture at room temperature for 3 hours[2].

  • Validation (Self-Validating Step): Perform TLC (Thin Layer Chromatography) using a 3:1 Hexane:EtOAc solvent system. If starting material remains, add an additional 0.026 g (0.69 mmol) of

    
     and stir for another 4.5 hours[2].
    
  • Quenching & Workup: Once complete, quench the reaction carefully with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate under reduced pressure to yield (5-bromoisothiazol-3-yl)methanol.

References

  • PubChemLite / Uni.lu - 5-bromo-1,2-thiazole-3-carbaldehyde (C4H2BrNOS) Structural Information & Monoisotopic Mass.
  • ChemScene - 1151801-49-8 | 5-Bromo-1,2-thiazole-3-carbaldehyde Product Specifications.
  • Google Patents (US9066954B2) - Fused heterocyclic derivatives and methods of use (c-Met Inhibitors).
  • European Patent Office (EP3170826A1) - 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Nucleophilic Additions to 5-Bromo-isothiazole-3-carbaldehyde for Core Scaffold Diversification

Introduction: The Isothiazole Scaffold in Modern Chemistry The isothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability.[1][2] Derivatives of isothiazole are integral to a range of pharmaceuticals, including anti-inflammatory agents, antivirals, and fungicides.[3][4][5] 5-Bromo-isothiazole-3-carbaldehyde stands out as a particularly valuable synthetic intermediate.[6][7] Its structure presents two orthogonal points for chemical modification: the bromine atom at the 5-position, which is amenable to a variety of cross-coupling reactions, and the aldehyde at the 3-position, which serves as a potent electrophile for nucleophilic additions.

This guide provides an in-depth exploration of key nucleophilic addition reactions targeting the aldehyde functionality. We will delve into the causality behind experimental design and present detailed, field-proven protocols for Grignard, Wittig, and Aldol reactions. These protocols are designed to empower researchers in drug development and synthetic chemistry to efficiently generate diverse libraries of novel isothiazole-containing molecules.

Chemical Reactivity and Strategic Considerations

The aldehyde group of 5-Bromo-isothiazole-3-carbaldehyde is activated towards nucleophilic attack due to the electron-withdrawing nature of the isothiazole ring. The electronegative nitrogen and sulfur atoms, combined with the inductive effect of the bromine atom, increase the partial positive charge on the carbonyl carbon, making it a highly reactive electrophile. When selecting a nucleophile, it is crucial to consider the reaction conditions to avoid unwanted side reactions, such as the potential for strong organometallic bases (e.g., alkyllithiums) to interact with the C5-Br bond. The protocols detailed below are optimized for chemoselectivity, targeting the aldehyde with high fidelity.

Grignard Reaction: Synthesis of Secondary Alcohols

The Grignard reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds.[8] Its application to 5-Bromo-isothiazole-3-carbaldehyde provides a direct and efficient route to valuable secondary alcohols, which can serve as precursors for further functionalization.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[9][10] This forms a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product. The use of a mild acid, such as aqueous ammonium chloride, is critical to prevent potential acid-catalyzed dehydration of the resulting alcohol.[11]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Aldehyde 5-Bromo-isothiazole- 3-carbaldehyde Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Grignard R-MgX (Grignard Reagent) Grignard->Intermediate Product Secondary Alcohol Intermediate->Product Protonation (H₃O⁺)

Figure 1: General mechanism of a Grignard reaction with an aldehyde.

Detailed Experimental Protocol: Synthesis of (5-Bromo-isothiazol-3-yl)(phenyl)methanol

Materials:

  • 5-Bromo-isothiazole-3-carbaldehyde (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Bromobenzene (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven at 110 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.[12]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.5 eq) in the reaction flask. Add a single crystal of iodine to activate the magnesium surface.[12]

    • In the dropping funnel, prepare a solution of bromobenzene (1.2 eq) in anhydrous diethyl ether (volume sufficient to dissolve).

    • Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle refluxing.[9] If the reaction does not start, gentle warming with a heat gun may be required.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Addition to Aldehyde:

    • Dissolve 5-Bromo-isothiazole-3-carbaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, add more diethyl ether, and wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure secondary alcohol.

Data Summary
ParameterValueNotes
Reactants 5-Bromo-isothiazole-3-carbaldehyde, Phenylmagnesium bromide
Stoichiometry 1.0 : 1.2 (Aldehyde : Grignard)A slight excess of the Grignard reagent ensures full conversion.
Solvent Anhydrous Diethyl EtherTHF can also be used.
Temperature 0 °C to Room TemperatureControlled addition at 0 °C minimizes side reactions.
Reaction Time 2-3 hoursMonitor by TLC.
Expected Yield 75-90%Yield is dependent on the purity of reagents and anhydrous conditions.

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[13] It offers a high degree of control over the location of the newly formed double bond, making it indispensable for creating isothiazole derivatives with vinyl linkages. The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[14]

Mechanistic Rationale

The reaction begins with the deprotonation of a phosphonium salt by a strong base to form a phosphorus ylide.[15] This ylide, a species with adjacent positive and negative charges, acts as a carbon nucleophile. It attacks the aldehyde carbonyl, leading to a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[16] This intermediate then collapses, breaking the C-P and C-O bonds to form the alkene and triphenylphosphine oxide.[15][16]

G cluster_0 Ylide Formation cluster_1 Alkene Formation Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-C⁻H-P⁺Ph₃ (Phosphorus Ylide) Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 5-Bromo-isothiazole- 3-carbaldehyde Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Figure 2: General mechanism of the Wittig reaction.

Detailed Experimental Protocol: Synthesis of 5-Bromo-3-styrylisothiazole

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq)

  • 5-Bromo-isothiazole-3-carbaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Ylide Generation:

    • Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.[15]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Dissolve 5-Bromo-isothiazole-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Add the aldehyde solution dropwise to the ylide. The characteristic color of the ylide should fade upon addition.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis shows complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

    • Purify by column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective, as the triphenylphosphine oxide byproduct is more polar than the desired alkene.

Data Summary
ParameterValueNotes
Reactants 5-Bromo-isothiazole-3-carbaldehyde, Benzyltriphenylphosphonium ylideNon-stabilized ylide typically favors the (Z)-alkene.[16]
Base n-Butyllithium (n-BuLi)Other strong bases like NaH or KHMDS can also be used.
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hoursMonitor by TLC.
Expected Yield 70-85%Purification to remove triphenylphosphine oxide is the main challenge.

Aldol Addition: Formation of β-Hydroxy Carbonyls

The Aldol addition is a powerful C-C bond-forming reaction that creates a β-hydroxy aldehyde or ketone.[17] When using 5-Bromo-isothiazole-3-carbaldehyde, which cannot form an enolate itself, a crossed-aldol reaction with an enolizable ketone (like acetone) provides a straightforward route to functionalized β-hydroxy ketones. These products can be valuable intermediates or be dehydrated to form α,β-unsaturated ketones (an aldol condensation).[18]

Mechanistic Rationale

In a base-catalyzed aldol reaction, a catalytic amount of base (e.g., hydroxide) deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 5-Bromo-isothiazole-3-carbaldehyde. The resulting alkoxide intermediate is then protonated by a solvent molecule (e.g., water or ethanol) to yield the β-hydroxy ketone product and regenerate the base catalyst.[17]

G Ketone Ketone (e.g., Acetone) Enolate Enolate Nucleophile Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde 5-Bromo-isothiazole- 3-carbaldehyde Aldehyde->Alkoxide Product β-Hydroxy Ketone Alkoxide->Product Protonation ProtonSource H₂O / EtOH ProtonSource->Product

Figure 3: Mechanism for the base-catalyzed crossed-aldol addition.

Detailed Experimental Protocol: Synthesis of 4-(5-Bromo-isothiazol-3-yl)-4-hydroxybutan-2-one

Materials:

  • 5-Bromo-isothiazole-3-carbaldehyde (1.0 eq)

  • Acetone (large excess, acts as reactant and solvent)

  • Sodium hydroxide (NaOH) (0.2 eq)

  • Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-Bromo-isothiazole-3-carbaldehyde (1.0 eq) in acetone.

    • Prepare a solution of NaOH (0.2 eq) in a small amount of water or ethanol.

  • Aldol Addition:

    • Cool the aldehyde/acetone solution to 0-5 °C in an ice bath.

    • Slowly add the basic solution dropwise to the stirred reaction mixture. Maintaining a low temperature is key to favoring the addition product and minimizing the subsequent dehydration (condensation).

    • Stir the reaction at low temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the catalyst by adding 1 M HCl dropwise until the solution is pH ~7.

    • Remove the excess acetone under reduced pressure.

    • Add ethyl acetate and water to the residue and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solution and purify the crude product by flash column chromatography on silica gel to isolate the β-hydroxy ketone.

Data Summary
ParameterValueNotes
Reactants 5-Bromo-isothiazole-3-carbaldehyde, AcetoneAcetone serves as both the enolate precursor and the solvent.
Base Sodium Hydroxide (NaOH)Catalytic amount is sufficient.
Solvent Acetone / Ethanol / Water
Temperature 0-5 °CLow temperature favors the addition product. Heating promotes condensation.
Reaction Time 2-4 hours
Expected Yield 65-80%Yields can vary based on the extent of condensation side-product formation.

Conclusion

5-Bromo-isothiazole-3-carbaldehyde is a powerful and versatile building block for synthetic and medicinal chemists. The nucleophilic addition protocols detailed in this guide—Grignard, Wittig, and Aldol reactions—provide reliable and high-yielding pathways to a wide array of complex isothiazole derivatives. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can effectively leverage this intermediate to construct novel molecular architectures for applications in drug discovery, agrochemicals, and materials science.

References

  • NSF PAR. (n.d.). REVIEW - NSF PAR.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
  • PubMed. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.
  • OpenBU. (2012). Wittig Reaction.
  • Unknown. (n.d.). The Grignard Reaction.
  • Benchchem. (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.
  • Unknown. (n.d.). Grignard Reaction.
  • Unknown. (n.d.). A Solvent Free Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carbaldehyde.
  • Unknown. (n.d.). Wittig Reaction - Common Conditions.
  • Koutentis, A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
  • ChemScene. (n.d.). 1151801-49-8 | 5-Bromo-1,2-thiazole-3-carbaldehyde.
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • BLD Pharm. (n.d.). 1151801-49-8|5-Bromoisothiazole-3-carbaldehyde.
  • Koutentis, A., et al. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI.
  • UC San Diego. (2016). The Complete Mechanism of an Aldol Condensation.
  • Chemistry Steps. (2020). Intramolecular Aldol Reactions.

Sources

Application

The Versatile Scaffold: 5-Bromo-isothiazole-3-carbaldehyde in Modern Medicinal Chemistry

The isothiazole nucleus, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and ability to eng...

Author: BenchChem Technical Support Team. Date: March 2026

The isothiazole nucleus, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[2][3] The strategic functionalization of this core has led to the development of numerous therapeutic agents.[1][4] This guide focuses on a particularly promising, yet underexplored, building block: 5-Bromo-isothiazole-3-carbaldehyde . The presence of a reactive aldehyde at the 3-position and a versatile bromine atom at the 5-position makes this molecule a powerful tool for the synthesis of diverse and complex drug candidates.

This document provides an in-depth exploration of the potential applications of 5-Bromo-isothiazole-3-carbaldehyde, offering detailed protocols and a scientific rationale for its use in drug discovery. While direct literature on this specific aldehyde is emerging, the principles outlined herein are grounded in the well-established chemistry of isothiazoles and related heterocyclic systems.

The Strategic Advantage: Key Molecular Features

The utility of 5-Bromo-isothiazole-3-carbaldehyde in medicinal chemistry stems from its distinct functional groups:

  • The Isothiazole Ring: This aromatic heterocycle is a bioisostere for other aromatic systems and is found in a range of biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5]

  • The 3-Carbaldehyde Group: The aldehyde functionality is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse side chains and the construction of larger molecular architectures.

  • The 5-Bromo Substituent: The bromine atom is not merely a placeholder. It serves as a crucial site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This enables the facile introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the accessible chemical space.

Charting the Course: Potential Therapeutic Applications

Based on the known biological activities of various isothiazole derivatives, compounds synthesized from 5-Bromo-isothiazole-3-carbaldehyde are anticipated to exhibit a range of pharmacological effects. The table below summarizes potential therapeutic areas and the classes of compounds that could be explored.

Therapeutic AreaPotential Compound ClassRationale based on Isothiazole Analogs
Oncology Kinase Inhibitors, Apoptosis InducersMany isothiazole-containing compounds have demonstrated potent anticancer activity.[6][7]
Infectious Diseases Antibacterial and Antifungal AgentsThe isothiazole scaffold is a component of several antimicrobial drugs.[6]
Inflammation Enzyme Inhibitors (e.g., COX, LOX)Derivatives of isothiazolecarboxylic acids have shown significant anti-inflammatory properties.[1][4]
Neurodegenerative Diseases Enzyme Inhibitors, Receptor ModulatorsCertain isothiazole derivatives have been investigated for the treatment of Alzheimer's disease.[1][5]

Crafting the Molecules: Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of 5-Bromo-isothiazole-3-carbaldehyde. These are foundational reactions that can be adapted and combined to generate extensive libraries of novel compounds.

Protocol 1: Reductive Amination for Amine Synthesis

This protocol details the synthesis of a secondary amine derivative, a common structural motif in many bioactive molecules.

Workflow for Reductive Amination

start 5-Bromo-isothiazole-3-carbaldehyde + Primary Amine intermediate Schiff Base Formation (Imine Intermediate) start->intermediate Acid Catalyst (e.g., Acetic Acid) reductant Addition of Reducing Agent (e.g., NaBH(OAc)₃) intermediate->reductant product Secondary Amine Product reductant->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for the synthesis of secondary amines via reductive amination.

Materials:

  • 5-Bromo-isothiazole-3-carbaldehyde

  • Primary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Bromo-isothiazole-3-carbaldehyde (1.0 eq) in DCM or DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Rationale: This one-pot procedure is highly efficient for the synthesis of a wide range of secondary amines. The use of sodium triacetoxyborohydride as a mild reducing agent is advantageous as it selectively reduces the imine in the presence of the aldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent at the 5-position of the isothiazole ring.

Workflow for Suzuki-Miyaura Coupling

start 5-Bromo-isothiazole-3-carbaldehyde Derivative + Boronic Acid/Ester reaction Reaction at Elevated Temperature start->reaction catalyst Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent System (e.g., Toluene/Water) solvent->reaction product 5-Aryl/Heteroaryl Isothiazole Product reaction->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-isothiazole-3-carbaldehyde derivative (from Protocol 1 or other synthesis)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., potassium carbonate, cesium carbonate) (2.0 eq)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 5-bromo-isothiazole-3-carbaldehyde derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The bromine at the 5-position of the isothiazole ring is well-suited for this transformation, allowing for the late-stage introduction of diverse aromatic and heteroaromatic moieties, which is highly valuable in lead optimization.

Conclusion

5-Bromo-isothiazole-3-carbaldehyde is a promising and versatile building block for medicinal chemistry. Its dual functionality allows for a wide range of synthetic manipulations, enabling the creation of diverse compound libraries for biological screening. While further research is needed to fully elucidate its potential, the foundational chemistry of the isothiazole scaffold suggests that derivatives of this aldehyde are likely to possess interesting and valuable pharmacological properties. The protocols and strategies outlined in this guide provide a solid framework for researchers to begin exploring the potential of this exciting molecule in the quest for new therapeutic agents.

References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2020). Synthesis, 52(02), 159-188.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2006). PubMed.
  • Medicinal significance of benzothiazole scaffold: an insight view. (2012). Taylor & Francis Online.
  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1)
  • Thiazole, a privileged scaffold in drug discovery. (2023).
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers.
  • Characterization and validation of novel compounds synthesized from 2-Bromo-5-iodothiazole. (n.d.). BenchChem.
  • Pharmacological Significance of Synthetic Bioactive Thiazole Deriv
  • 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. (2020). Current Topics in Medicinal Chemistry.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). RSC Publishing.
  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spir
  • 5-Bromo-1,2-thiazole-3-carbaldehyde. (n.d.). ChemScene.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019).
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Semantic Scholar.
  • 5-Bromoisothiazole-3-carbaldehyde. (n.d.). BLD Pharm.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • 5-Bromo-1,3-thiazole-2-carbaldehyde. (n.d.). MilliporeSigma.
  • Application Notes and Protocols: Derivatization of 2-Bromo-3'-hydroxyacetophenone for Biological Screening. (n.d.). BenchChem.

Sources

Method

Application Note: Synthesis and Evaluation of Novel c-Met/TrkA Kinase Inhibitors Utilizing the 5-Bromo-isothiazole-3-carbaldehyde Scaffold

Introduction & Chemical Rationale The dysregulation of receptor tyrosine kinases (RTKs) such as c-Met (hepatocyte growth factor receptor) and TrkA is a primary driver in oncogenic signaling, leading to tumor proliferatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The dysregulation of receptor tyrosine kinases (RTKs) such as c-Met (hepatocyte growth factor receptor) and TrkA is a primary driver in oncogenic signaling, leading to tumor proliferation, angiogenesis, and metastasis[1]. In the pursuit of novel small-molecule kinase inhibitors, the isothiazole ring has emerged as a privileged heterocyclic scaffold. Containing both nitrogen and sulfur, the five-membered isothiazole ring acts as a bioisostere for traditional aromatic systems, participating in critical hydrogen bonding and non-covalent interactions within the highly conserved ATP-binding pocket of kinases[2].

5-Bromo-isothiazole-3-carbaldehyde (CAS: 1151801-49-8) is an exceptionally versatile bifunctional building block for synthesizing these inhibitors. Its architecture provides two orthogonal reactive sites:

  • C3-Carbaldehyde: Serves as a handle for installing solvent-exposed linkers or solubilizing groups via chemoselective reduction or reductive amination.

  • C5-Bromide: Acts as an electrophilic center primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to install the critical hinge-binding motif[2].

SyntheticWorkflow SM 5-Bromo-isothiazole-3-carbaldehyde (Bifunctional Scaffold) Step1 Chemoselective Reduction (NaBH4, EtOH) SM->Step1 Step 1 Int1 (5-Bromoisothiazol-3-yl)methanol (Preserved C5-Br) Step1->Int1 Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Int1->Step2 Step 2 Final Novel Kinase Inhibitor (Hinge-Binding Core) Step2->Final

Fig 1: Synthetic workflow from 5-Bromo-isothiazole-3-carbaldehyde to final kinase inhibitor.

Experimental Protocols

The following self-validating protocols detail the transformation of 5-Bromo-isothiazole-3-carbaldehyde into a functionalized kinase inhibitor core, followed by biochemical validation.

Protocol A: Chemoselective Reduction to (5-Bromoisothiazol-3-yl)methanol

Causality: To build a functional linker at the C3 position, the aldehyde must be reduced to a primary alcohol. Sodium borohydride (NaBH₄) in ethanol is specifically chosen because it is a mild hydride donor. Stronger reducing agents (like LiAlH₄) or catalytic hydrogenation would risk the reductive dehalogenation of the C5-bromide or the cleavage of the sensitive N-S bond in the isothiazole ring. The reagent is added in staggered portions to control the exothermic hydride transfer and prevent ring-opening side reactions[1].

Step-by-Step Methodology:

  • Initiation: Dissolve 5-Bromoisothiazole-3-carbaldehyde (0.533 g, 2.8 mmol) in 40 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer[1].

  • First Reduction Phase: Add NaBH₄ (0.11 g, 2.8 mmol, 1.0 equiv) slowly at room temperature. Stir the reaction mixture for 3 hours[1].

  • Second Phase: Add a supplementary portion of NaBH₄ (0.026 g, 0.69 mmol, 0.25 equiv) and continue stirring at room temperature for 4.5 hours[1].

  • Final Phase: Add a final portion of NaBH₄ (0.11 g, 2.8 mmol, 1.0 equiv) and allow the reaction to stir overnight at room temperature to ensure complete conversion[1].

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) to neutralize excess hydride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (In-Process Control): Analyze the crude product via LC-MS. The system validates the preservation of the C5-bromide if the mass spectrum displays a characteristic 1:1 isotopic doublet for the

    
     ion (due to 
    
    
    
    Br and
    
    
    Br). TLC should show a distinct polar shift (lower
    
    
    ) compared to the UV-active aldehyde starting material.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Causality: With the C3-alcohol secured, the C5-bromide is coupled with an aryl boronic acid to install the kinase hinge-binding motif. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step of the catalytic cycle, thereby minimizing competitive protodehalogenation of the isothiazole core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine (5-bromoisothiazol-3-yl)methanol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 equiv) under a constant stream of argon.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite, and purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation: Confirm product formation via

    
    H-NMR. The successful coupling is validated by the disappearance of the upfield boronic acid hydroxyl protons and the emergence of a highly conjugated aromatic spin system integrating correctly with the isolated isothiazole C4-proton.
    
Protocol C: In Vitro c-Met Kinase Inhibition Assay (ADP-Glo)

Causality: To evaluate the biological efficacy of the synthesized inhibitors, a luminescence-based ADP detection assay is used. This method measures the amount of ADP produced during the ATP-dependent phosphorylation of the kinase substrate. It is chosen over radiometric assays for its superior dynamic range and safety profile.

Step-by-Step Methodology:

  • Preparation: Prepare a 1X kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Incubation: In a 384-well plate, mix 2 µL of the synthesized isothiazole inhibitor (serial dilutions in DMSO), 2 µL of recombinant c-Met enzyme (1 ng/µL final), and 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes.

  • Detection: Add 6 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Self-Validation: The assay must include a no-enzyme control (to establish baseline background noise) and a positive control using a clinically validated c-Met inhibitor (e.g., Foretinib)[3]. The assay is only deemed valid if the calculated Z'-factor is > 0.5.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activities of various isothiazole-based derivatives synthesized via the protocols above. Modifications at the C5 position dictate hinge-binding affinity, while C3 modifications influence solubility and cellular permeability[3][4].

Compound IDC5 Substituent (Hinge Binder)C3 Substituent (Solvent Linker)c-Met IC₅₀ (nM)TrkA IC₅₀ (nM)Cell Viability (MKN-45) IC₅₀ (nM)
Iso-01 4-Fluorophenyl-CH₂OH145.289.41,250
Iso-02 3-Quinolinyl-CH₂OH42.1112.5480
Iso-03 3-Quinolinyl-CH₂-NH-CH₃12.445.285
Foretinib Positive ControlPositive Control1.8N/A15

Table 1: Biochemical and cellular profiling of synthesized isothiazole kinase inhibitors.

Mechanistic Pathway: c-Met Signaling & Inhibition

The biological objective of synthesizing these isothiazole derivatives is to competitively block the ATP-binding pocket of the c-Met receptor tyrosine kinase. By preventing ATP binding, the inhibitor halts the autophosphorylation of the receptor, thereby silencing downstream oncogenic cascades such as the PI3K/AKT and RAS/MAPK pathways[1].

Pathway HGF HGF Ligand cMet c-Met Tyrosine Kinase (Receptor) HGF->cMet Activation PI3K PI3K/AKT Pathway cMet->PI3K Phosphorylation MAPK RAS/MAPK Pathway cMet->MAPK Phosphorylation Inhibitor Isothiazole Inhibitor (ATP Competitor) Inhibitor->cMet Blocks ATP Pocket Tumor Tumor Proliferation & Metastasis PI3K->Tumor Survival MAPK->Tumor Growth

Fig 2: c-Met signaling pathway and the pharmacological intervention by isothiazole inhibitors.

References

  • Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists PubMed / NIH URL: [Link]

  • US9066954B2 - Fused heterocyclic derivatives and methods of use Google Patents URL
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment PMC / NIH URL: [Link]

Sources

Application

experimental procedure for Knoevenagel condensation with 5-Bromo-isothiazole-3-carbaldehyde.

Executive Summary This application note details the validated protocol for the Knoevenagel condensation of 5-Bromo-isothiazole-3-carbaldehyde (CAS 1151801-49-8) with active methylene compounds (specifically malononitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the validated protocol for the Knoevenagel condensation of 5-Bromo-isothiazole-3-carbaldehyde (CAS 1151801-49-8) with active methylene compounds (specifically malononitrile). This scaffold is a critical intermediate in the synthesis of novel antimicrobials and antivirals. The 5-bromo-isothiazole core presents unique reactivity challenges, including the potential for nucleophilic aromatic substitution (


) at the C5 position and ring lability at the N-S bond. This guide provides a high-fidelity, scalable method that maximizes conversion while preserving the halogen handle for downstream coupling (e.g., Suzuki-Miyaura).

Chemical Context & Mechanistic Insight

Substrate Analysis

The isothiazole ring is an electron-deficient heteroaromatic system. The 3-carbaldehyde position is highly activated toward nucleophilic attack due to the inductive electron-withdrawing nature of the adjacent nitrogen (N2) and sulfur (S1) atoms.

  • C3-Aldehyde: Highly electrophilic; reacts rapidly with soft nucleophiles.

  • C5-Bromine: A valuable synthetic handle. While generally stable under Knoevenagel conditions, it renders the ring susceptible to

    
     side reactions if hard nucleophiles (e.g., alkoxides) or excessive heat are employed.
    
  • N-S Bond: The "weak link" of the isothiazole system. Strong reducing agents or highly basic conditions can cleave this bond, destroying the aromatic core.

Reaction Mechanism

The reaction proceeds via a standard base-catalyzed mechanism. We utilize a weak base (Piperidine) to generate the enolate of the active methylene compound without triggering ring degradation.

Mechanism Diagram:

KnoevenagelMechanism Start Reagents (Aldehyde + Malononitrile) Step1 Deprotonation (Enolate Formation) Start->Step1 Piperidine (Base) Step2 Nucleophilic Attack (C-C Bond Formation) Step1->Step2 Attack on CHO Step3 Alkoxide Intermediate Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Proton Transfer Product Final Olefin (E/Z Mixture) Step4->Product Elimination

Figure 1: Mechanistic pathway for the condensation of 5-Bromo-isothiazole-3-carbaldehyde.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
5-Bromo-isothiazole-3-carbaldehyde 1.0Limiting Reagent>97% HPLC
Malononitrile 1.1Active MethyleneReagent Grade
Ethanol (EtOH) SolventMediumAnhydrous
Piperidine 0.1 (Cat.)Base CatalystReagent Grade
Acetic Acid (Optional) 0.1Buffer/ActivatorGlacial
Method A: Standard Ethanolic Condensation (Recommended)

Best for gram-scale synthesis where product precipitation drives the reaction.

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the RBF with 5-Bromo-isothiazole-3-carbaldehyde (1.0 mmol, 192 mg) and Ethanol (5 mL, 5 vol). Stir at Room Temperature (RT) until fully dissolved.

  • Addition: Add Malononitrile (1.1 mmol, 73 mg).

  • Catalysis: Add Piperidine (2 drops, ~10 mol%).

    • Note: A transient color change (yellow to orange) is common upon base addition.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • Cool the reaction mixture to 0 °C (ice bath) for 30 minutes.

    • The product typically precipitates as a crystalline solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold Ethanol (2 x 1 mL) followed by cold Hexane (2 x 2 mL).

  • Drying: Dry under high vacuum at 40 °C for 4 hours.

Method B: Mild Aqueous/Alcoholic Conditions (Green)

Use if the substrate contains additional acid-sensitive groups.

  • Solvent: Use Ethanol:Water (1:1) as the solvent.[1]

  • Catalyst: Use Ammonium Acetate (20 mol%) instead of piperidine.

  • Process: Stir at RT for 12 hours. The product often precipitates directly from the aqueous medium, requiring no extraction.

Workflow Visualization

ExperimentalWorkflow Start Start: 1.0 eq Aldehyde in EtOH (5 vol) AddReagents Add 1.1 eq Malononitrile + 10 mol% Piperidine Start->AddReagents Reflux Reflux (78°C) 2-4 Hours AddReagents->Reflux Check TLC Check (Aldehyde consumed?) Reflux->Check Check->Reflux No (Extend Time) Cool Cool to 0°C (Precipitation) Check->Cool Yes Filter Filtration & Wash (Cold EtOH/Hexane) Cool->Filter Dry Vacuum Dry Yield Calculation Filter->Dry

Figure 2: Step-by-step operational workflow for Method A.

Quality Control & Troubleshooting

Expected Data
ParameterSpecificationNotes
Appearance Yellow to Orange SolidColor intensity increases with conjugation.
Yield 75% – 90%Lower yields indicate incomplete precipitation.
1H NMR Vinyl Proton (

7.8–8.5 ppm)
Singlet. Disappearance of CHO (

~10.0 ppm).
LC-MS [M+H]+ or [M-H]-Bromine pattern (1:1 isotopic ratio) must be preserved.
Troubleshooting Guide
  • Issue: No Precipitation.

    • Cause: Product is too soluble in EtOH.

    • Solution: Concentrate the reaction mixture to 50% volume and add cold water dropwise to induce crystallization.

  • Issue: Ring Opening (Dark Tar).

    • Cause: Base concentration too high or temperature too aggressive.

    • Solution: Switch to Method B (Ammonium Acetate) or reduce Piperidine to 1 mol%.

  • Issue: De-bromination.

    • Cause: Contamination with Pd traces (if using recycled glassware) or extreme reducing conditions.

    • Solution: Ensure glassware is acid-washed; avoid using metal spatulas during the reaction.

References

  • Knoevenagel Condensation Mechanism & Applications Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL:[Link][2][3]

  • Synthesis of Isothiazole Derivatives Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: Medwin Publishers URL:[Link]

  • Green Chemistry Protocols (DBU/Water) Title: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex Source: Asian Journal of Chemistry URL:[Link]

  • Product Identification (CAS Data) Title: 5-Bromo-1,2-thiazole-3-carbaldehyde - PubChem Source:[4] NIH PubChem URL:[Link]

Sources

Method

derivatization of the aldehyde group in 5-Bromo-isothiazole-3-carbaldehyde

Application Note & Technical Guide | Series: Heterocyclic Scaffolds in Medicinal Chemistry Part 1: Executive Summary & Scaffold Analysis 5-Bromo-isothiazole-3-carbaldehyde (CAS: 1151801-49-8) represents a "privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Series: Heterocyclic Scaffolds in Medicinal Chemistry

Part 1: Executive Summary & Scaffold Analysis

5-Bromo-isothiazole-3-carbaldehyde (CAS: 1151801-49-8) represents a "privileged scaffold" in modern drug discovery. Its value lies in its bifunctional nature:

  • The Electrophilic Handle (C3-Formyl): A highly reactive aldehyde group positioned at C3, activated by the adjacent nitrogen and sulfur atoms.

  • The Orthogonal Anchor (C5-Bromo): A stable halogen handle allowing for downstream cross-coupling (Suzuki-Miyaura, Sonogashira) after the aldehyde has been derivatized.

This guide provides optimized protocols for transforming the aldehyde group while preserving the integrity of the isothiazole ring and the C5-bromine atom.

Chemical Reactivity Profile

The isothiazole ring is electron-deficient (π-deficient).

  • C3 Position: The aldehyde carbon is exceptionally electrophilic due to the inductive electron-withdrawal by the adjacent N-S bond. This makes it prone to rapid nucleophilic attack but also susceptible to hydration or hemiacetal formation in protic solvents.

  • C5 Position: The bromine atom is relatively stable to mild nucleophiles but can undergo metal-halogen exchange with strong organolithiums. Crucial Precaution: Avoid using

    
    -BuLi or 
    
    
    
    -BuLi for aldehyde derivatization; use mild bases or hydride donors instead.

Part 2: Reaction Pathways & Decision Matrix

The following diagram illustrates the primary derivatization vectors available for this scaffold.

ReactionPathways cluster_0 Strategic Value Start 5-Bromo-isothiazole- 3-carbaldehyde Amine Secondary/Tertiary Amines Start->Amine Reductive Amination (NaBH(OAc)3) Alkene Vinyl Isothiazoles (E-Selective) Start->Alkene HWE Reaction (Phosphonate/Base) Acid 5-Bromo-isothiazole- 3-carboxylic Acid Start->Acid Pinnick Oxidation (NaClO2) Alcohol Hydroxymethyl Derivative Start->Alcohol Reduction (NaBH4) Library Generation Library Generation Amine->Library Generation Chain Extension Chain Extension Alkene->Chain Extension Peptide Coupling Peptide Coupling Acid->Peptide Coupling

Figure 1: Strategic derivatization map for 5-Bromo-isothiazole-3-carbaldehyde.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: Installation of amine diversity elements without reducing the C5-Bromine or opening the isothiazole ring. Mechanism: Formation of an iminium ion followed by selective reduction.[1]

Reagents:

  • Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve 5-Bromo-isothiazole-3-carbaldehyde (1.0 mmol) in DCE (5 mL).

  • Add the primary or secondary amine (1.1 mmol).

  • Add Acetic Acid (1.0 mmol). Note: The acid catalyst is critical for isothiazole aldehydes to ensure full protonation of the imine intermediate.

  • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS to confirm imine formation (often visible as a shift in UV absorption).

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Expert Insight: Do not use NaCNBH₃ if possible, as the cyanide byproduct can be hazardous and difficult to remove. NaBH(OAc)₃ is milder and chemoselective, leaving the C5-Br intact.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: C-C bond extension with high E-selectivity. Why HWE over Wittig? The phosphate byproducts are water-soluble (easier cleanup), and the reaction conditions are generally milder, preserving the halogen.

Reagents:

  • Triethyl phosphonoacetate (or derivative) (1.2 equiv)

  • Base: LiCl (1.2 equiv) + DBU (1.2 equiv) [Roush-Masamune Conditions]

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation: To a suspension of LiCl (1.2 mmol) in dry MeCN (5 mL) at RT, add the phosphonate (1.2 mmol) and DBU (1.2 mmol). Stir for 15 minutes to generate the chelated phosphonate anion.

  • Addition: Add 5-Bromo-isothiazole-3-carbaldehyde (1.0 mmol) as a solution in MeCN (2 mL).

  • Reaction: Stir at RT for 2–4 hours. The electron-poor nature of the aldehyde usually drives this reaction to completion rapidly.

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DBU), then saturated NaHCO₃ and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Expert Insight: The use of LiCl/DBU is superior to NaH for this substrate. NaH can cause competitive deprotonation or ring-opening of the sensitive isothiazole core.

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Objective: Conversion to the carboxylic acid for peptide coupling. Constraint: Must avoid oxidants that attack sulfur (e.g., excess KMnO₄) or generate halogen radicals.

Reagents:

  • Sodium Chlorite (NaClO₂) (1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (5.0 equiv)

  • Buffer: NaH₂PO₄ (aqueous solution)

  • Solvent: t-BuOH / Water (3:1)

Step-by-Step Methodology:

  • Dissolve the aldehyde (1.0 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (1 mL).

  • Add a solution of NaH₂PO₄ (300 mg) in water (2 mL).

  • Cool to 0°C.

  • Add NaClO₂ (1.5 mmol) portion-wise over 10 minutes.

  • Allow to warm to RT and stir for 2 hours. The yellow color of the reaction should fade as the chlorite is consumed.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The product is often pure enough for subsequent coupling without chromatography.

Part 4: Troubleshooting & Optimization Data

IssueProbable CauseSolution
Low Yield in Amination Incomplete imine formation due to electron-poor ring.Increase AcOH to 2.0 equiv; add molecular sieves (4Å) to drive equilibrium.
Debromination (Loss of Br) Use of harsh metal hydrides (e.g., LiAlH₄).Switch strictly to NaBH(OAc)₃ or NaBH₄ at 0°C.
Ring Opening Nucleophilic attack at Sulfur during base-mediated reactions.Avoid hydroxide bases (NaOH/KOH). Use hindered bases (DIPEA, DBU) or carbonate bases (K₂CO₃).
Aldehyde Hydration Reaction in wet alcohols.Use anhydrous aprotic solvents (DCM, DCE, MeCN) for initial steps.

Part 5: Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation Step1 Dissolve 5-Br-Isothiazole-3-CHO in Anhydrous DCE Step2 Add Amine (1.1 eq) + AcOH (1.0 eq) Step1->Step2 Step3 Stir 1h (Imine Formation) Step2->Step3 Step4 Add NaBH(OAc)3 (1.5 eq) Step3->Step4 Step5 Stir 4-16h at RT Step4->Step5 Step6 Quench (Sat. NaHCO3) Step5->Step6 Step7 Extract (DCM) & Concentrate Step6->Step7

Figure 2: Optimized Reductive Amination Workflow.

Part 6: References

  • Isothiazole Chemistry Overview:

    • Synthesis and Reactivity of Isothiazoles. (2025).[2][3] ResearchGate.

  • Reductive Amination Standards:

    • Reductive Amination: Application Note. Sigma-Aldrich.[4]

    • Reductive Amination Mechanism & Protocols. Master Organic Chemistry.

  • Wittig/HWE Protocols:

    • Wittig Reaction Scope and Conditions. Organic Chemistry Portal.

  • Oxidation Protocols:

    • Oxidation of Aldehydes to Carboxylic Acids.[5][6] Organic Chemistry Portal.

  • Compound Data:

    • 5-Bromo-isothiazole-3-carbaldehyde Properties. ChemScene.[7]

Sources

Application

use of 5-Bromo-isothiazole-3-carbaldehyde in the synthesis of agrochemicals.

Application Note: 5-Bromo-isothiazole-3-carbaldehyde in Agrochemical Synthesis Executive Summary 5-Bromo-isothiazole-3-carbaldehyde (CAS: 1151801-49-8) has emerged as a high-value scaffold in the discovery of next-genera...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-isothiazole-3-carbaldehyde in Agrochemical Synthesis

Executive Summary

5-Bromo-isothiazole-3-carbaldehyde (CAS: 1151801-49-8) has emerged as a high-value scaffold in the discovery of next-generation agrochemicals. Unlike the widely utilized 3,4-dichloroisothiazole class (e.g., Isotianil), this scaffold offers a unique regio-divergent reactivity profile . The C3-formyl group serves as a versatile handle for condensation, oxidation, or reductive amination, while the C5-bromo position allows for late-stage cross-coupling (Suzuki, Sonogashira, Stille).

This guide details the synthesis, handling, and application of this scaffold, specifically focusing on its utility in developing novel fungicides and elicitors of plant systemic acquired resistance (SAR).

Chemical Profile & Reactivity Analysis

The isothiazole ring is an electron-deficient heteroaromatic system. In 5-bromo-isothiazole-3-carbaldehyde , the electronic environment creates two distinct reaction vectors:

  • Vector A (C3-Formyl): Highly electrophilic. The adjacent nitrogen atom of the isothiazole ring enhances the susceptibility of the carbonyl carbon to nucleophilic attack. It is ideal for constructing "linker" regions (imines, hydrazones, amides via oxidation).

  • Vector B (C5-Bromo): The C5 position is the most electron-rich carbon on the ring, yet the presence of the bromine atom activates it for oxidative addition to Pd(0). This allows for the installation of biaryl or heteroaryl motifs essential for lipophilic binding in fungal targets (e.g., OSBP inhibition).

PropertyValueNote
Formula C₄H₂BrNOS
MW 192.03 g/mol Ideal for fragment-based drug design (FBDD).
Appearance Pale yellow solidSensitive to light and oxidation.
Solubility DCM, THF, EtOAcPoor solubility in water/hexanes.
Storage 2–8°C, Inert GasAldehyde is prone to air oxidation to the acid.

Synthesis Protocol: Preparation of the Scaffold

While 5-bromo-isothiazole-3-carbaldehyde is commercially available, high-purity synthesis in-house is often required for scale-up. The most robust route proceeds via the reduction of ethyl 5-bromoisothiazole-3-carboxylate .

Protocol A: DIBAL-H Reduction (Controlled)
  • Objective: Selective reduction of the ester to the aldehyde without over-reduction to the alcohol.

  • Precursor: Ethyl 5-bromoisothiazole-3-carboxylate (CAS: 1049730-13-3).

Materials:

  • Ethyl 5-bromoisothiazole-3-carboxylate (10.0 mmol, 2.36 g)

  • DIBAL-H (1.0 M in toluene, 12.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Rochelle’s Salt (Potassium sodium tartrate)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add the ester and anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent over-reduction.

  • Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane). The aldehyde typically runs slightly lower than the ester.

  • Quench: While still at -78°C, quench by adding Methanol (2 mL) followed by saturated aqueous Rochelle’s salt solution (30 mL).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour (until the emulsion clears). Separate layers. Extract aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-15% EtOAc in Hexanes).

  • Yield: Expected yield 75-85%.

Application Case Study: Design of "Reverse-Isotianil" Fungicides

Concept: Isotianil (3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide) is a commercial host-defense inducer. By using the 5-bromo-3-carbaldehyde scaffold, we can synthesize Regioisomer Analogs where the amide linker is at C3 and a lipophilic aryl group is at C5.

Workflow Visualization

G Start 5-Bromo-isothiazole- 3-carbaldehyde Oxidation Oxidation (NaClO2/NaH2PO4) Start->Oxidation Path A Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Suzuki Path B (Risk of aldehyde interference) Acid Intermediate: 5-Bromo-isothiazole- 3-carboxylic acid Oxidation->Acid Amidation Amide Coupling (T3P, 2-Fluoroaniline) Acid->Amidation Scaffold_A Scaffold A: 5-Bromo-N-aryl- isothiazole-3-carboxamide Amidation->Scaffold_A Scaffold_A->Suzuki Late-Stage Diversification Final_Product Target Agrochemical: 5-Aryl-N-aryl- isothiazole-3-carboxamide Suzuki->Final_Product

Caption: Divergent synthesis workflow for generating 3,5-disubstituted isothiazole libraries. Path A prioritizes C3-linker construction before C5-diversification to avoid catalyst poisoning by the aldehyde.

Detailed Protocols for Functionalization

Protocol B: Pinnick Oxidation (Aldehyde → Carboxylic Acid)

To convert the C3-formyl group into a handle for amide coupling (mimicking the Isotianil linker).

  • Dissolve 5-bromo-isothiazole-3-carbaldehyde (1.0 eq) in t-Butanol/Water (3:1) .

  • Add 2-Methyl-2-butene (10.0 eq) as a scavenger for hypochlorous acid.

  • Add Sodium Chlorite (NaClO₂) (1.5 eq) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 eq) portion-wise at 0°C.

  • Stir at room temperature for 4 hours.

  • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc. The product, 5-bromo-isothiazole-3-carboxylic acid, precipitates or is isolated as a white solid.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

This step installs the lipophilic tail (e.g., 4-chlorophenyl) essential for fungal membrane interaction.

Reaction Matrix Optimization:

ParameterStandard ConditionOptimization for Steric Bulk
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂·DCM (3 mol%)
Base Na₂CO₃ (2M aq)K₃PO₄ (3.0 eq)
Solvent DME/Water1,4-Dioxane/Water (4:1)
Temp 80°C90°C

Procedure:

  • Combine 5-bromo-N-(2-fluorophenyl)isothiazole-3-carboxamide (Intermediate from Protocol B+Amidation) (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₃PO₄ (3.0 eq) in a microwave vial.

  • Add 1,4-Dioxane/Water (4:1) and degas with Argon for 10 mins.

  • Add Pd(dppf)Cl₂·DCM (3 mol%). Seal and heat to 90°C for 4 hours.

  • Note: The electron-rich nature of the C5 position in isothiazoles (relative to pyridines) makes oxidative addition slower; bidentate ligands like dppf are crucial for high yields.

Troubleshooting & Expert Tips

  • Aldehyde Instability: The aldehyde group at C3 is electron-deficient and prone to hydration or hemiacetal formation in alcoholic solvents. Recommendation: Store the aldehyde under argon at -20°C. If using in condensation reactions, use fresh material or repurify via a short silica plug.

  • Regioselectivity in Lithiation: Do NOT attempt direct lithiation of 5-bromo-isothiazole-3-carbaldehyde. Lithiation of isothiazoles often leads to ring fragmentation (N-S bond cleavage) [1]. Use the ester reduction route or halogen-metal exchange on the protected acetal if C5-formylation is desired.

  • Suzuki Coupling Failure: If the Suzuki coupling at C5 fails (low conversion), it is often due to the deactivation of the catalyst by the sulfur atom of the isothiazole or the free aldehyde (if Path B is chosen). Solution: Use the carboxylic acid or amide derivative (Path A) for the coupling step, and switch to precatalysts like XPhos Pd G2 .

Safety & Handling

  • Lachrymator: Like many halogenated heteroaromatic aldehydes, this compound is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Sensitization: Isothiazole derivatives (especially isothiazolinones) are known skin sensitizers. While the fully aromatic 5-bromo-3-carbaldehyde is less reactive than Kathon-type preservatives, double-gloving is recommended.

References

  • Isothiazole Synthesis & Reactivity

    • Review: "Isothiazoles in the Design and Synthesis of Biologically Active Substances." Synthesis, 2020, 52, 159–188.[1] Link

  • Agrochemical Applications (Isotianil Analogs)

    • "Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives." RSC Advances, 2018, 8, 39593-39601. Link

  • Suzuki Coupling Protocols

    • "Suzuki-Miyaura Cross-Coupling Reaction." Fisher Scientific Protocols. Link

  • Synthesis from Ester Precursors

    • "Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate."[2] Molbank, 2023, M1560.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-isothiazole-3-carbaldehyde

Welcome to the dedicated technical support center for the synthesis of 5-Bromo-isothiazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 5-Bromo-isothiazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yields.

Introduction

5-Bromo-isothiazole-3-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds. The presence of the bromine atom and the aldehyde functional group on the isothiazole ring provides two reactive handles for further chemical modifications, making it a valuable synthon in medicinal chemistry. However, the synthesis of this molecule can present several challenges, including regioselectivity control during bromination, potential side reactions, and purification difficulties. This guide aims to provide practical, experience-based solutions to these common issues, enabling you to achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of 5-Bromo-isothiazole-3-carbaldehyde. The issues are presented in a question-and-answer format, providing potential causes and actionable solutions.

Scenario 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Bromination: The brominating agent may not have been reactive enough, or the reaction time might have been insufficient.

    • Solution: Ensure your brominating agent, such as N-Bromosuccinimide (NBS), is fresh and has been stored correctly. Consider increasing the reaction time or slightly elevating the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.

  • Decomposition of Starting Material or Product: The aldehyde group can be sensitive to strongly acidic or basic conditions, and the isothiazole ring can be susceptible to cleavage under harsh conditions.

    • Solution: Employ milder reaction conditions. If using a strong acid catalyst, consider switching to a weaker one or reducing the catalyst loading. Ensure the work-up procedure is performed promptly and at a low temperature to minimize degradation.

  • Formation of Byproducts: Over-bromination (di-bromination) or bromination at an undesired position can significantly reduce the yield of the target molecule.

    • Solution: Use a stoichiometric amount of the brominating agent. Adding the brominating agent portion-wise can help control the reaction and minimize over-bromination. The choice of solvent can also influence regioselectivity; non-polar solvents often favor the desired 5-bromo isomer.

  • Issues with the Starting Material: The isothiazole-3-carbaldehyde starting material may be impure or contain inhibitors.

    • Solution: Verify the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. If necessary, purify the starting material before proceeding with the bromination.

Scenario 2: Difficulty in Purifying the Final Product

Question: My reaction mixture shows the presence of the desired product, but I am struggling to isolate it in a pure form. What are the best purification strategies?

Possible Causes and Solutions:

  • Presence of Isomeric Byproducts: The formation of other bromo-isothiazole isomers makes purification by standard crystallization challenging.

    • Solution: Column chromatography is the most effective method for separating isomers. A silica gel column with a non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically successful. Careful monitoring of the fractions by TLC is essential to isolate the pure 5-bromo isomer.

  • Residual Starting Material: If the reaction did not go to completion, separating the product from the unreacted starting material can be difficult.

    • Solution: Optimize the reaction conditions to drive the reaction to completion. If separation is still necessary, column chromatography is the recommended method.

  • Product Instability on Silica Gel: Some aldehydes can be unstable on silica gel, leading to degradation during chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, consider using a different stationary phase, such as alumina, or a different purification technique like preparative High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 5-Bromo-isothiazole-3-carbaldehyde.

Q1: What is the most common and reliable synthetic route to 5-Bromo-isothiazole-3-carbaldehyde?

The most common approach is the direct bromination of isothiazole-3-carbaldehyde. This method is generally preferred due to the availability of the starting material. Another viable route is the formylation of 5-bromoisothiazole, often achieved through a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The choice of route often depends on the availability and cost of the respective starting materials.

Q2: What are the key reaction parameters to control for a successful synthesis?

The critical parameters to control are:

  • Temperature: Many steps, particularly those involving organometallic intermediates, require low temperatures to prevent side reactions and decomposition.

  • Stoichiometry of Reagents: Precise control over the amount of brominating agent is crucial to avoid over-bromination.

  • Anhydrous Conditions: For reactions involving organolithium reagents, strictly anhydrous conditions are mandatory to prevent quenching of the reactive species.

  • Inert Atmosphere: Reactions sensitive to oxidation or moisture should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the expected spectroscopic signatures for 5-Bromo-isothiazole-3-carbaldehyde?

In the ¹H NMR spectrum, you would expect to see a singlet for the aldehyde proton (around 10 ppm) and a singlet for the proton at the C4 position of the isothiazole ring. The ¹³C NMR would show characteristic signals for the aldehyde carbonyl carbon, and the carbons of the isothiazole ring. Mass spectrometry should show the characteristic isotopic pattern for a bromine-containing compound.

Q4: Are there any safety precautions I should be aware of?

Yes, several safety precautions are essential:

  • Brominating agents like NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. They must be handled under strictly anhydrous and inert conditions.

  • Solvents like tetrahydrofuran (THF) and diethyl ether can form explosive peroxides. Ensure you are using freshly distilled or peroxide-free solvents.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of 5-Bromo-isothiazole-3-carbaldehyde.

Protocol 1: Bromination of Isothiazole-3-carbaldehyde

This protocol describes the direct bromination of isothiazole-3-carbaldehyde using N-Bromosuccinimide (NBS).

Materials and Reagents:

Reagent/MaterialQuantity (for 10 mmol scale)Notes
Isothiazole-3-carbaldehyde1.13 g (10 mmol)Ensure high purity.
N-Bromosuccinimide (NBS)1.78 g (10 mmol)Recrystallize from water if necessary.
Carbon tetrachloride (CCl₄)50 mLAnhydrous. Caution: Toxic and Carcinogenic.
Benzoyl peroxide (BPO)24 mg (0.1 mmol)Radical initiator.
Saturated sodium bicarbonateAs neededFor work-up.
Anhydrous sodium sulfateAs neededFor drying.
HexaneAs neededFor chromatography.
Ethyl acetateAs neededFor chromatography.

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isothiazole-3-carbaldehyde (1.13 g, 10 mmol) and carbon tetrachloride (50 mL).

  • Add N-Bromosuccinimide (1.78 g, 10 mmol) and benzoyl peroxide (24 mg, 0.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 77 °C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Bromo-isothiazole-3-carbaldehyde as a solid.

Protocol 2: Formylation of 5-Bromoisothiazole

This protocol details the synthesis via lithium-halogen exchange followed by formylation.

Materials and Reagents:

Reagent/MaterialQuantity (for 10 mmol scale)Notes
5-Bromoisothiazole1.64 g (10 mmol)Ensure high purity and dryness.
Anhydrous Tetrahydrofuran (THF)50 mLDistill from sodium/benzophenone.
n-Butyllithium (n-BuLi)4.4 mL (11 mmol, 2.5 M in hexanes)Handle under inert atmosphere.
N,N-Dimethylformamide (DMF)0.85 mL (11 mmol)Anhydrous.
Saturated ammonium chlorideAs neededFor quenching.
Diethyl etherAs neededFor extraction.
Anhydrous magnesium sulfateAs neededFor drying.

Procedure:

  • To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 5-bromoisothiazole (1.64 g, 10 mmol) and anhydrous THF (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL, 11 mmol, 2.5 M in hexanes) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate dry flask, dissolve anhydrous DMF (0.85 mL, 11 mmol) in anhydrous THF (10 mL).

  • Add the DMF solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature slowly overnight.

  • Quench the reaction by carefully adding saturated ammonium chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-isothiazole-3-carbaldehyde.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1. Dissolve Isothiazole-3-carbaldehyde in CCl4 B 2. Add NBS and BPO A->B Sequential Addition C 3. Reflux at 77°C B->C D 4. Monitor by TLC C->D Periodic Sampling E 5. Cool and Filter D->E Upon Completion F 6. Wash with NaHCO3 and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure 5-Bromo-isothiazole-3-carbaldehyde H->I Formylation_Workflow cluster_0 Lithiation cluster_1 Formylation cluster_2 Work-up cluster_3 Purification A 1. Dissolve 5-Bromoisothiazole in THF B 2. Cool to -78°C A->B C 3. Add n-BuLi dropwise B->C D 4. Add DMF solution at -78°C C->D After 1 hour E 5. Stir and warm to RT D->E F 6. Quench with NH4Cl E->F Overnight G 7. Extract with Ether F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure 5-Bromo-isothiazole-3-carbaldehyde I->J

Caption: Workflow for the Formylation of 5-Bromoisothiazole.

References

  • Synthesis of Isothiazoles: A comprehensive review on the synthesis of isothiazoles can be found in various organic chemistry journals and textbooks.
  • Bromination of Heterocycles: For information on the bromination of heterocyclic compounds, including the use of N-Bromosuccinimide, refer to standard organic chemistry liter

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Formylation Reactions: Detailed discussions on formylation reactions, including the use of organolithium reagents and DMF, are widely available.

    • Title: Strategic Applications of Named Reactions in Organic Synthesis
    • Source: Elsevier
    • URL: [Link]

Optimization

Technical Support Center: Troubleshooting Debromination in Cross-Coupling Reactions of Bromo-heterocycles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for troubleshooting cross-coupling reactions involving bromo-heterocycles. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting cross-coupling reactions involving bromo-heterocycles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common and often frustrating side reaction of debromination (hydrodehalogenation). By understanding the underlying mechanisms and systematically evaluating key reaction parameters, you can significantly improve the yield and purity of your desired coupled products.

Understanding the Problem: The Competing Pathways

In an ideal palladium-catalyzed cross-coupling reaction, the catalytic cycle proceeds smoothly through oxidative addition, transmetalation, and reductive elimination to form the desired C-C or C-heteroatom bond.[1] However, the formation of a palladium-hydride (Pd-H) species can initiate a competing and parasitic catalytic cycle, which leads to the replacement of the bromine atom with hydrogen, yielding the undesired debrominated heterocycle.[2]

This side reaction is particularly prevalent with electron-rich or sterically hindered bromo-heterocycles, where the rate of the desired productive cycle may be sluggish.[1]

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Debromination Cycle pd0 Pd(0)L_n oa Oxidative Addition pd2_aryl Ar-Pd(II)L_n-Br oa->pd2_aryl Ar-Br tm Transmetalation (R-M) pd_h L_n-Pd(II)-H pd2_aryl->pd_h Hydride Transfer pd2_biaryl Ar-Pd(II)L_n-R tm->pd2_biaryl Base re Reductive Elimination product Desired Product (Ar-R) pd2_biaryl->product re->pd0 re_h Reductive Elimination side_product Debrominated Byproduct (Ar-H) pd_h->side_product re_h->pd0 hydride_source Hydride Source (Base, Solvent, H₂O)

Caption: Competing catalytic cycles in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is debromination in the context of cross-coupling reactions?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction where the bromine atom on your heterocycle is replaced by a hydrogen atom.[3] This results in the formation of the parent heterocycle as a byproduct, which lowers the yield of your desired coupled product and complicates purification. The mechanism typically involves the formation of a palladium-hydride intermediate that reductively eliminates to form an Ar-H bond.[2]

Q2: Why are bromo-heterocycles, especially those containing nitrogen, particularly susceptible to this side reaction?

A2: There are two primary reasons. First, the C-Br bond is weaker and thus more reactive towards oxidative addition than a C-Cl bond.[4] Second, for nitrogen-containing heterocycles like indoles, pyrroles, or imidazoles, the N-H proton is acidic.[5] Under basic reaction conditions, deprotonation can increase the electron density of the heterocyclic ring, which can affect the stability of the C-Br bond and its interaction with the catalyst, sometimes promoting side reactions.[5] For pyridines, the nitrogen atom can coordinate to the palladium center, influencing the catalytic cycle in complex ways that can sometimes favor debromination, especially with 2-bromopyridines.[3][6]

Q3: What are the primary experimental factors that I should investigate first when I observe significant debromination?

A3: The most critical factors to evaluate are the base , the ligand , and the temperature .[7] An aggressive base can be a source of hydrides, the ligand dictates the stability and reactivity of the palladium center, and high temperatures can accelerate the rate of debromination.[2][7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving debromination issues based on common experimental observations.

Issue 1: High Levels of Debrominated Byproduct with Standard Conditions

If your initial screening with a common catalyst system (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃) results in significant debromination, a systematic optimization of the core components is necessary.

Q: My choice of base seems to be a major contributor to debromination. Which bases should I try, and why?

A: The base is a crucial parameter, as strong, nucleophilic bases can promote the formation of Pd-H species.[2]

  • Recommendation: Switch from strong bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) to weaker, non-nucleophilic inorganic bases.

  • Rationale & Causality: Strong alkoxide bases can generate hydride species, which are direct precursors to the debromination cycle.[8] Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often sufficient to facilitate the desired cross-coupling while minimizing this side reaction.[2] For Suzuki couplings, bases like potassium fluoride (KF) can also be effective.[9]

Base TypePropensity for DebrominationRecommended Alternatives
Strong Alkoxides (e.g., NaOtBu)HighK₃PO₄, Cs₂CO₃
Hydroxides (e.g., NaOH, KOH)Moderate to HighK₂CO₃, NaHCO₃
Inorganic Carbonates/PhosphatesLow-

Q: How does the phosphine ligand affect debromination, and what should I screen?

A: The ligand is arguably the most powerful tool for tuning reactivity. It directly influences the rates of oxidative addition and reductive elimination.

  • Recommendation: Screen bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Rationale & Causality: Bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines like SPhos, XPhos, or tri-tert-butylphosphine) are designed to accelerate the reductive elimination step—the final, product-forming step of the desired catalytic cycle.[3][10] By making the desired C-C or C-N bond formation faster, you kinetically outcompete the slower, undesired debromination pathway.[11] NHC ligands can also be highly effective as they form very stable palladium complexes that can favor the cross-coupling pathway.[12]

Issue 2: The Reaction is Sluggish and Debromination is a Major Pathway

When the desired reaction is slow, it provides more opportunity for side reactions to occur. The goal here is to accelerate the productive cycle without proportionally increasing the rate of debromination.

Q: My reaction isn't going to completion at lower temperatures. If I increase the temperature, I get more debromination. What's the solution?

A: This is a classic dilemma. While higher temperatures increase reaction rates, they can also promote thermal decomposition of reagents or ligands, which may generate hydride sources.[2][13]

  • Recommendation: First, try a more active catalyst system (see ligand recommendations above) that may allow the reaction to proceed at a lower temperature. If you must increase the temperature, do so incrementally (e.g., in 10 °C steps) while carefully monitoring the ratio of product to byproduct.[2]

  • Alternative Strategy: Consider using a microwave reactor. Microwave heating can sometimes accelerate the desired reaction kinetics sufficiently to avoid prolonged heating times that lead to debromination.[14]

Q: How does solvent choice impact this problem?

A: Solvents can be non-innocent participants, especially if they can act as a hydride source.

  • Recommendation: Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[7]

  • Rationale & Causality: Protic solvents, particularly alcohols, can directly act as hydride donors, feeding the parasitic debromination cycle.[2] If your reaction requires a protic solvent for solubility, ensure it is rigorously degassed and consider using it as a co-solvent with an aprotic one.[15] Always use high-purity, anhydrous solvents to minimize impurities that could contribute to the side reaction.[5]

Issue 3: Substrate-Specific Challenges with N-H Heterocycles

Bromo-indoles, -pyrroles, and -imidazoles often present unique challenges due to the acidic N-H proton.

Q: I'm attempting a Suzuki coupling with 5-bromoindole and observing mostly indole as the product. What's happening?

A: The acidic N-H proton is likely interfering with the reaction. Deprotonation by the base increases the electron-donating ability of the indole ring, which can destabilize the C-Br bond and affect the catalytic cycle.[5]

  • Recommendation: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group).

  • Rationale & Causality: N-protection prevents the formation of the indolide anion, maintaining the electronic properties of the substrate and preventing interference with the base or catalyst.[8] This simple modification can often dramatically suppress debromination and lead to clean product formation.

Systematic Troubleshooting Workflow

When faced with a debromination issue, a logical, stepwise approach is more effective than random screening.

G start Debromination Observed check_base Is the base strong? (e.g., NaOtBu, NaOH) start->check_base change_base Switch to a weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->change_base Yes check_ligand Using a standard ligand? (e.g., PPh₃) check_base->check_ligand No change_base->check_ligand change_ligand Screen bulky, e⁻-rich ligands (SPhos, XPhos, tBu₃P) or NHCs check_ligand->change_ligand Yes check_temp Is the reaction run at high temperature? check_ligand->check_temp No change_ligand->check_temp lower_temp Lower temperature incrementally (may require a more active catalyst) check_temp->lower_temp Yes check_substrate Is it an N-H heterocycle? (Indole, Pyrrole, Imidazole) check_temp->check_substrate No lower_temp->check_substrate protect_nh Protect the N-H group (e.g., with Boc, SEM) check_substrate->protect_nh Yes end Problem Solved check_substrate->end No protect_nh->end

Caption: A systematic workflow for troubleshooting debromination.

Experimental Protocols

Protocol 1: General Screening of Conditions to Minimize Debromination in Suzuki-Miyaura Coupling

This protocol provides a starting point for systematically optimizing a reaction where debromination is observed.

Reagents & Equipment:

  • Bromo-heterocycle (1.0 eq)

  • Boronic acid or ester (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or reaction vial, magnetic stirrer, heating block, inert gas line (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the bromo-heterocycle (e.g., 0.5 mmol), boronic acid (0.6 mmol), and base (1.0 mmol).

  • In a separate vial, weigh the palladium precatalyst (e.g., 4.6 mg Pd₂(dba)₃, 0.005 mmol) and the ligand (e.g., 4.1 mg SPhos, 0.01 mmol) and add a small amount of the reaction solvent. Briefly stir to form the catalyst solution.

  • Add the reaction solvent (e.g., 5 mL of toluene) to the Schlenk flask containing the solids.

  • Using a syringe, transfer the catalyst solution to the Schlenk flask under a positive pressure of inert gas.

  • Seal the flask and begin vigorous stirring. Heat the reaction to a moderate temperature (e.g., start at 80 °C).[15]

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Analyze for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • If the reaction is slow, incrementally increase the temperature by 10-20 °C and continue monitoring.[2]

  • Upon completion, cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR to quantify the ratio of the desired coupled product to the debrominated byproduct.

References

Sources

Troubleshooting

how to monitor the progress of reactions involving 5-Bromo-isothiazole-3-carbaldehyde by TLC

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring chemical reactions involvi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring chemical reactions involving 5-Bromo-isothiazole-3-carbaldehyde using Thin-Layer Chromatography (TLC). The content moves from foundational protocols to advanced troubleshooting, explaining the causality behind experimental choices to ensure reliable and reproducible results.

Introduction: The Role of TLC in Synthesizing with 5-Bromo-isothiazole-3-carbaldehyde

5-Bromo-isothiazole-3-carbaldehyde is a valuable heterocyclic building block in medicinal and agricultural chemistry.[1] Its reactivity is dominated by the aldehyde functional group, making it a precursor for a wide array of transformations such as reductive aminations, Wittig reactions, and oxidations.[2] Given that this starting material is a conjugated, aromatic-like heterocycle, it is inherently UV-active, making Thin-Layer Chromatography (TLC) an ideal technique for real-time reaction monitoring.[3][4] A properly executed TLC analysis can quickly determine the consumption of the starting material and the formation of products, guiding critical decisions about reaction time, workup, and purification.[5]

Section 1: Foundational Protocols
Q1: What is the standard procedure for setting up a TLC plate to monitor a reaction's progress?

Answer:

The fundamental goal of reaction monitoring by TLC is to visually track the disappearance of the starting material (SM) and the appearance of the product (P). This is achieved by comparing the reaction mixture (RM) lane against reference lanes for the starting material and a "co-spot."[5][6]

Detailed Experimental Protocol:

  • Plate Preparation:

    • Using a pencil (never a pen, as ink components can elute with the solvent), gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate.[7] This is your baseline or origin.

    • Mark three small, equidistant tick marks on this line for your spotting lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Sample Preparation & Spotting:

    • SM Lane: Dissolve a tiny amount (~1 mg) of your 5-Bromo-isothiazole-3-carbaldehyde starting material in a volatile solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane). Using a glass capillary tube, make a small, concentrated spot on the "SM" tick mark. The spot should be no more than 1-2 mm in diameter.[8]

    • RM Lane: Use a clean capillary tube to take a small aliquot directly from your reaction mixture.[5] Spot this on the "RM" tick mark. If the reaction solvent is non-volatile (like DMF or DMSO), dilute the aliquot in a more volatile solvent first to ensure a tight spot.

    • Co-spot Lane: First, spot the starting material solution on the "Co" tick mark and let it dry completely. Then, carefully spot the reaction mixture aliquot directly on top of the SM spot.[6] This lane is crucial for confirming if the spot in the RM lane with the same Rf as the SM is indeed unreacted starting material.

  • Plate Development:

    • Add your chosen solvent system (mobile phase) to a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[7]

    • Place a piece of filter paper in the chamber to aid solvent vapor saturation, which ensures a more uniform solvent front.[7]

    • Carefully place the TLC plate into the chamber and cover it with the lid. Allow the solvent to travel up the plate via capillary action.[7]

  • Visualization and Analysis:

    • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front line with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp (254 nm). Circle any visible spots with a pencil.[9]

    • If necessary, use a chemical stain for further visualization.

    • The reaction is considered complete when the starting material spot is absent in the "RM" lane.

Diagram 1: Standard TLC Workflow for Reaction Monitoring A visual guide to the step-by-step process of setting up and analyzing a TLC plate for reaction monitoring.

TLC_Workflow cluster_prep 1. Plate Preparation cluster_spot 2. Spotting cluster_dev 3. Development cluster_vis 4. Visualization prep1 Draw Baseline (Pencil, 1cm) prep2 Mark Lanes (SM, Co, RM) prep1->prep2 spot1 Spot SM prep2->spot1 spot2 Spot RM spot3 Spot Co (SM + RM) dev1 Place in Saturated Chamber spot3->dev1 dev2 Elute Plate dev1->dev2 dev3 Mark Solvent Front dev2->dev3 vis1 Dry Plate dev3->vis1 vis2 View under UV Lamp (254 nm) vis1->vis2 vis3 Apply Chemical Stain (if needed) vis2->vis3

Section 2: System Optimization
Q2: How do I choose the best solvent system for my reaction?

Answer:

Selecting the right solvent system (mobile phase) is the most critical factor for achieving good separation. The principle is to find a solvent or mixture that moves the compounds of interest to a retention factor (Rf) value between 0.2 and 0.6, allowing for clear separation between the starting material, intermediates, and products. For 5-Bromo-isothiazole-3-carbaldehyde, which is a moderately polar compound, starting with a mixture of a non-polar and a polar solvent is recommended.[10]

Table 1: Recommended Starting Solvent Systems

Solvent System (v/v) Component Polarity Typical Applications & Optimization
Hexanes / Ethyl Acetate (EtOAc) Non-polar / Polar Starting Point: 7:3 or 1:1. Ideal for many standard reactions (e.g., Wittig, reductions). If spots are too low (low Rf), increase EtOAc. If spots are too high (high Rf), increase hexanes.
Dichloromethane (DCM) / Methanol (MeOH) Moderately Polar / Very Polar Starting Point: 95:5. Use when products are significantly more polar than the starting aldehyde (e.g., formation of a carboxylic acid or a very polar amine). Use MeOH sparingly as it is a very strong eluent.[7]
Toluene / Ethyl Acetate (EtOAc) Non-polar (Aromatic) / Polar Provides different selectivity compared to aliphatic hexanes. Can sometimes resolve spots that co-elute in Hexanes/EtOAc systems.

| DCM / Diethyl Ether (Et₂O) | Moderately Polar / Moderately Polar | A less polar alternative to DCM/MeOH, useful for moderately polar products where methanol is too strong. |

Q3: What are the most effective visualization methods for this compound and its likely products?

Answer:

Because 5-Bromo-isothiazole-3-carbaldehyde contains a conjugated heterocyclic system, it is strongly UV-active and should appear as a dark spot on a fluorescent TLC plate (F254) under 254 nm UV light.[3][9] This should always be the first method used as it is non-destructive. However, some reaction products may not be UV-active, or a chemical stain may be needed for confirmation.

Table 2: Recommended Visualization Methods

Method Target Functional Groups Procedure & Expected Result
UV Light (254 nm) Conjugated systems, aromatic rings Non-destructive. View the dry plate under a UV lamp. UV-active compounds appear as dark purple/black spots on the green fluorescent background.[9]
Potassium Permanganate (KMnO₄) Stain Aldehydes, Alcohols, Alkenes, Alkynes (any oxidizable group) Destructive. Dip the plate in the stain and gently heat with a heat gun. Appears as yellow/brown spots on a purple/pink background.[9][11] Excellent general-purpose stain.
2,4-Dinitrophenylhydrazine (DNP) Stain Aldehydes, Ketones Destructive. Dip or spray the plate and gently warm. Highly specific stain that reacts with carbonyls to produce bright yellow, orange, or red spots.[11][12] Perfect for confirming the presence or absence of the starting aldehyde.
p-Anisaldehyde Stain Aldehydes, Ketones, Alcohols Destructive. Dip the plate in the stain and heat strongly with a heat gun. Produces a range of colors (often blue, purple, red, green) depending on the compound's structure, which can be highly informative.[9][10]

| Iodine (I₂) Chamber | General purpose, especially good for aromatics and unsaturated compounds | Often reversible. Place the dry plate in a chamber containing iodine crystals on silica gel. Most organic compounds will appear as temporary brown spots.[9] |

Section 3: Troubleshooting Guide
Q4: My spots are streaking badly. What is causing this and how do I fix it?

Answer:

Streaking is a common TLC issue that prevents accurate Rf calculation and interpretation. The primary causes are sample overloading, inappropriate solvent polarity, or strong interactions between an acidic/basic analyte and the acidic silica gel stationary phase.[13][14]

  • Cause 1: Sample Overloading. You have spotted too much material.

    • Solution: Dilute your sample solution (both the starting material reference and the reaction aliquot) by a factor of 10 and re-spot the plate. Always aim for the smallest, most concentrated spot possible.[8]

  • Cause 2: Inappropriate Solvent Polarity. The solvent system may be too polar, causing the compound to move as a continuous band rather than a discrete spot.

    • Solution: Decrease the polarity of your eluent. For example, if you are using 1:1 Hexanes/EtOAc, try 3:1 or 4:1 Hexanes/EtOAc.

  • Cause 3: Acidic/Basic Products. If your reaction produces a basic compound (e.g., an amine), it can interact strongly with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier to your solvent system. A common choice is 0.1-1% triethylamine (Et₃N).[7] For acidic products, adding 0.1-1% acetic or formic acid can resolve streaking.[13]

Q5: My starting material and product have very similar Rf values. How can I improve their separation?

Answer:

Poor resolution is a sign that your chosen solvent system is not selective enough for your compounds.

  • Solution 1: Fine-tune Polarity. Make very small, incremental changes to your solvent ratio. Sometimes a 5% change in the polar component can significantly impact resolution.

  • Solution 2: Change Solvent Class. If fine-tuning doesn't work, switch to a different class of solvents to exploit different intermolecular interactions.[7] For example, if you are using Hexanes/EtOAc, try a system containing an aromatic solvent like Toluene (e.g., Toluene/EtOAc) or a chlorinated solvent like Dichloromethane (e.g., DCM/MeOH).

Q6: I don't see any spots on my plate after development. What went wrong?

Answer:

This frustrating issue usually has a simple explanation.

  • Cause 1: Sample is too dilute. The concentration of the analyte is below the detection limit of your visualization method.[15]

    • Solution: Prepare a more concentrated sample for spotting. If taking an aliquot from a dilute reaction, try spotting multiple times in the exact same location, allowing the solvent to fully dry between each application.[15]

  • Cause 2: Incorrect Visualization Method. Your compound may not be UV-active, or it may not react with the specific stain you used.

    • Solution: Always try UV light first. If nothing is visible, proceed to use a series of robust chemical stains. A KMnO₄ stain is an excellent second choice as it visualizes a wide range of compounds.[9][11]

  • Cause 3: Spotting line was below the solvent level. If the origin is submerged in the solvent pool, your sample will dissolve into the solvent instead of eluting up the plate.[15]

    • Solution: Always ensure your baseline is drawn well above the solvent level in the developing chamber.

Q7: I suspect my compound is degrading on the acidic silica plate. How can I test for this and prevent it?

Answer:

Some compounds, particularly those that are acid-sensitive, can decompose on the silica gel surface.[8]

  • Diagnostic Test: 2D TLC. This technique can reveal if a compound is unstable on the stationary phase.[16]

    • Spot your compound in one corner of a square TLC plate.

    • Develop the plate as usual.

    • Remove the plate, dry it completely, and then rotate it 90 degrees so the line of separated spots is now the baseline.

    • Develop the plate again in the same solvent system.

    • Analysis: If the compound is stable, all spots will appear along the diagonal. If new spots appear "off-diagonal," it indicates decomposition on the plate.[16]

  • Prevention:

    • Solution 1: Neutralize the Eluent. Add a small amount (~0.1-0.5%) of a base like triethylamine or pyridine to your mobile phase to neutralize the acidic sites on the silica.[8]

    • Solution 2: Change the Stationary Phase. If neutralization doesn't work, switch to a different stationary phase like neutral or basic alumina, or use a reversed-phase (C18) TLC plate.[8][17]

Diagram 2: Troubleshooting Decision Tree for TLC Analysis A logical workflow to diagnose and solve common problems encountered during TLC.

Troubleshooting_TLC start Start TLC Analysis problem What is the issue? start->problem streaking Streaking / Tailing? problem->streaking Spots are not sharp no_sep Poor Separation? problem->no_sep Spots are not resolved no_spots No Spots Visible? problem->no_spots Plate is blank streaking->no_sep No sol_streak Dilute Sample & Re-run streaking->sol_streak Yes no_sep->no_spots No sol_tune Fine-Tune Solvent Ratio no_sep->sol_tune Yes sol_conc Concentrate Sample & Multi-spot no_spots->sol_conc Yes end_node Problem Solved no_spots->end_node No, problem is elsewhere (e.g., setup) sol_mod Add Modifier (e.g., 0.1% Et3N) sol_streak->sol_mod Still streaking sol_mod->end_node sol_class Change Solvent Class (e.g., Hex/EtOAc -> Tol/EtOAc) sol_tune->sol_class Still poor sol_class->end_node sol_stain Use a Broad-Spectrum Stain (e.g., KMnO4) sol_conc->sol_stain Still no spots sol_stain->end_node

References
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • OpenOChem Learn. TLC. [Link]

  • University of Colorado Boulder. (2021, April 1). Thin Layer Chromatography (TLC). [Link]

  • Labster. TLC Visualization Methods. [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of York. Visualising plates. [Link]

  • Myers Research Group, Harvard University. TLC Tips. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • ResearchGate. (2021, August 26). Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC?[Link]

  • University of York. Determining a solvent system. [Link]

  • Medium. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. [Link]

  • PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde. [Link]

  • MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

Sources

Optimization

strategies for enhancing the stability of 5-Bromo-isothiazole-3-carbaldehyde during reactions

Technical Support Center: 5-Bromo-isothiazole-3-carbaldehyde Welcome to the technical support guide for 5-Bromo-isothiazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-isothiazole-3-carbaldehyde

Welcome to the technical support guide for 5-Bromo-isothiazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. Due to its unique electronic structure, this compound presents specific stability challenges. This guide provides in-depth, field-proven strategies and troubleshooting advice to enhance reaction success, minimize degradation, and ensure the integrity of your experimental outcomes.

Introduction: The Stability Profile of a Multifunctional Reagent

5-Bromo-isothiazole-3-carbaldehyde is a highly functionalized heterocyclic compound. Its reactivity is dominated by three key features: the electrophilic aldehyde, the isothiazole ring, and the carbon-bromine bond. The interplay between these groups makes it a valuable synthetic intermediate but also susceptible to several degradation pathways. The electron-withdrawing nature of the aldehyde and bromine substituents renders the C4 position susceptible to nucleophilic attack, while the isothiazole ring itself can be sensitive to pH, particularly alkaline conditions which can promote ring-opening[1][2][3]. Understanding these liabilities is the first step toward designing robust and high-yielding chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling and Storage

Question 1: My freshly opened bottle of 5-Bromo-isothiazole-3-carbaldehyde is off-white to yellow. Is it still usable?

Answer: A pale yellow coloration is common and does not necessarily indicate significant degradation. However, a dark brown or black color, or the presence of a significant amount of solid precipitate in a liquid sample, suggests decomposition. The primary non-reactive degradation pathways are polymerization and oxidation upon exposure to air and light. For critical applications, it is always best to verify the purity by NMR or LC-MS before use. Proper storage is paramount to extending shelf life.

Parameter Recommendation Rationale
Temperature 2-8°C[4] or -20°C[5]Reduces the rate of self-polymerization and other decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes oxidation of the aldehyde group to the corresponding carboxylic acid.
Light Store in an amber vial or protected from light.Prevents photochemical degradation pathways.
Moisture Keep container tightly sealed in a dry environment[4].Aldehydes can form hydrates, and moisture can facilitate certain decomposition pathways.
Reaction-Specific Issues

Question 2: I'm observing significant formation of 5-Bromo-isothiazole-3-carboxylic acid in my reaction. How can I prevent this oxidation?

Answer: Aldehyde oxidation is a common side reaction, especially in the presence of air, certain metal catalysts, or oxidizing agents. The aldehyde group in your compound is activated and can be particularly sensitive.

Core Strategies to Prevent Oxidation:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Ensure your reaction vessel is oven- or flame-dried, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup, reaction, and workup.

  • Solvent Purity: Use freshly distilled or sparged (degassed) solvents. Solvents can absorb oxygen from the air, which can then participate in the reaction. Peroxides in aged ethereal solvents (like THF or Dioxane) are particularly detrimental.

  • Avoid Oxidizing Reagents: Scrutinize all reagents for potential oxidizing properties. Be aware that some bases, if impure or aged, can contain peroxides.

  • Temperature Control: While reaction-dependent, running at the lowest effective temperature can slow the rate of oxidation relative to your desired reaction.

dot

Start 5-Bromo-isothiazole-3-carbaldehyde Oxidized 5-Bromo-isothiazole-3-carboxylic acid Start->Oxidized O₂ / Oxidants Metal Catalysts Debrominated Isothiazole-3-carbaldehyde Start->Debrominated Pd/H₂ Source Strong Reductants Grignard Reagents RingOpened Ring-Opened Products (e.g., Thioamides, Enamines) Start->RingOpened Strong Nucleophiles High pH / Strong Base Polymer Polymerization / Aldol Products Start->Polymer Acid / Base Catalysis Heat Start Low Yield or Complex Mixture? CheckSM Is Starting Material Consumed? Start->CheckSM AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) CheckSM->AnalyzeByproducts Yes OptimizeConditions Optimize Reaction Time & Temperature CheckSM->OptimizeConditions No MassLoss80 Mass Loss of ~80 Da (Debromination)? AnalyzeByproducts->MassLoss80 MassPlus16 Mass Gain of ~16 Da (Oxidation)? AnalyzeByproducts->MassPlus16 BaselineSmear Baseline Smear / Unidentifiable Products? AnalyzeByproducts->BaselineSmear OptimizeCatalyst Optimize Catalyst/Base Use Anhydrous Conditions MassLoss80->OptimizeCatalyst Yes InertAtmosphere Use Inert Atmosphere Degas Solvents MassPlus16->InertAtmosphere Yes LowerTemp Lower Temp & pH Use Milder Reagents BaselineSmear->LowerTemp Yes

Caption: Troubleshooting workflow for reactions involving the title compound.

Question 5: Should I consider protecting the aldehyde group? If so, what is the best method?

Answer: Protecting the aldehyde is an excellent strategy when it is not the desired reaction site, especially when using reagents that are incompatible with it (e.g., organometallics, strong bases, or hydrides). Acetal formation is the most common and effective method.

Recommended Protection Protocol: Diethyl Acetal Formation

This protocol provides a robust method to protect the aldehyde, which can be reversed under acidic conditions.

Materials:

  • 5-Bromo-isothiazole-3-carbaldehyde (1.0 equiv)

  • Triethyl orthoformate (3.0 equiv)

  • Anhydrous Ethanol (EtOH)

  • Catalytic p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

Procedure:

  • Dissolve 5-Bromo-isothiazole-3-carbaldehyde in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Add triethyl orthoformate, followed by the catalytic amount of p-TSA.

  • Heat the reaction mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed. The use of a Dean-Stark trap to remove ethanol can drive the reaction to completion, although with triethyl orthoformate it is often not strictly necessary.[6]

  • Cool the mixture to room temperature and quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude acetal can often be used directly in the next step or purified by column chromatography if necessary.

Deprotection: The acetal is stable to basic and nucleophilic conditions. To deprotect, stir the compound in a mixture of acetone and a dilute aqueous acid (e.g., 1M HCl) until TLC shows complete conversion back to the aldehyde.

References

  • Pryde, D. C., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Bioorganic & Medicinal Chemistry Letters, 22(8), 2856-60. Available at: [Link]

  • Barman, B. & Preston, D. (1992). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. Available at: [Link]

  • RSC (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Available at: [Link]

  • European Patent Office (1983). Stabilization of aldehydes. EP0096153A2.
  • ResearchGate (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? Available at: [Link]

  • Wikipedia (n.d.). Dehalogenation. Available at: [Link]

  • Ferreira, V. F., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. Available at: [Link]

  • Bohrium (n.d.). The effects of pH on the degradation of isothiazolone biocides. Available at: [Link]

  • Georg Thieme Verlag (n.d.). Product Class 15: Isothiazoles. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Analysis and Confirmation of 5-Bromo-isothiazole-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isothiazole Scaffolds Isothiazoles represent a vital class of five-membered heterocyclic compounds that are foundational b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isothiazole Scaffolds

Isothiazoles represent a vital class of five-membered heterocyclic compounds that are foundational building blocks in medicinal chemistry and materials science.[1] Their unique electronic properties, stemming from the nitrogen and sulfur heteroatoms, make them privileged scaffolds in the design of novel therapeutic agents, including antiviral, anti-inflammatory, and antifungal drugs.[1][2] The introduction of a bromine atom, as in 5-Bromo-isothiazole-3-carbaldehyde, further enhances the molecule's utility, providing a reactive handle for further synthetic transformations and often contributing to increased biological potency.

This guide provides a comprehensive comparison of the essential analytical techniques required for the unambiguous structural confirmation of 5-Bromo-isothiazole-3-carbaldehyde and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach forms a self-validating system, ensuring the highest degree of scientific integrity for researchers in drug discovery and development.

The Analytical Workflow: A Multi-Technique Approach

The definitive confirmation of a chemical structure is not achieved by a single experiment but by the convergence of evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and only when these pieces fit together perfectly can a structure be assigned with confidence. This workflow illustrates the logical progression from synthesis to complete characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (Connectivity) purification->nmr Pure Sample ms Mass Spectrometry (Molecular Formula) purification->ms Pure Sample ir IR Spectroscopy (Functional Groups) purification->ir Pure Sample xray X-ray Crystallography (3D Structure - if crystalline) purification->xray If single crystals form confirmation Unambiguous Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation xray->confirmation

Caption: General workflow from synthesis to full structural confirmation.

Core Analytical Techniques: A Comparative Deep Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the construction of the molecular framework.

Expertise & Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is often a good first choice for many organic molecules due to its excellent solubilizing power. However, if the compound has acidic protons (like an N-H in a derivative), or for solubility reasons, dimethyl sulfoxide-d₆ (DMSO-d₆) may be preferred. The chemical shifts in DMSO-d₆ will differ slightly from those in CDCl₃.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or 500 MHz instrument is typically sufficient.[4]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are usually adequate for good signal-to-noise.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard.[5]

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a single line.

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more).[5]

    • Relaxation Delay (d1): A 2-second delay is a common starting point.[5]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Trustworthiness & Interpretation: For 5-Bromo-isothiazole-3-carbaldehyde, the ¹H NMR spectrum provides several key diagnostic signals:

  • Aldehyde Proton (-CHO): A singlet typically appearing far downfield, around δ 9.8-10.2 ppm. Its integration value should be 1H.

  • Isothiazole Ring Proton (H-4): A singlet expected in the aromatic region, typically δ 8.0-8.5 ppm. Its integration value should also be 1H.

The ¹³C NMR spectrum will show distinct signals for the aldehyde carbonyl carbon (~180-190 ppm), and the three carbons of the isothiazole ring. The carbon bearing the bromine (C-5) will be significantly influenced by the halogen's electronic effects.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the exact molecular weight of a compound, which is crucial for determining its molecular formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, lending very high confidence to the elemental composition.[6]

Expertise & Causality: The choice of ionization technique is paramount. Electrospray Ionization (ESI) is a 'soft' technique suitable for polar, and often larger, molecules, typically yielding the protonated molecule [M+H]⁺. Electron Impact (EI) is a 'harder' technique that causes extensive fragmentation. While this can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and acts as a structural fingerprint. For these derivatives, ESI is often preferred to clearly identify the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.[6]

  • Ionization: Introduce the sample into the source, typically using Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and compare its exact measured mass to the calculated mass for the proposed structure.

Trustworthiness & Interpretation: The most telling feature for a 5-bromo derivative is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., M⁺ and [M+2]⁺). Observing this characteristic doublet is definitive proof of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[7] While it doesn't provide detailed connectivity information like NMR, it serves as an excellent confirmatory tool.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the most common method is to create a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press it into a transparent disk. Alternatively, a thin film can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.[5]

  • Acquisition:

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio.[5]

  • Data Processing: A background spectrum (of the pure KBr pellet or empty sample holder) must be acquired and subtracted from the sample spectrum.[5]

Trustworthiness & Interpretation: Key diagnostic absorption bands for 5-Bromo-isothiazole-3-carbaldehyde derivatives include:

  • Aldehyde C=O Stretch: A strong, sharp peak typically found around 1680-1710 cm⁻¹.

  • Isothiazole Ring C=N Stretch: A medium to strong peak in the 1500-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aldehyde C-H stretch often shows a characteristic pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹.

X-ray Crystallography: The Unambiguous 3D Structure

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[8] It is considered the "gold standard" for structural confirmation, revealing precise bond lengths, angles, and intermolecular interactions in the solid state.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling, or vapor diffusion of a non-solvent are common techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental diffraction data.[10]

Trustworthiness & Interpretation: The output of a successful crystallographic experiment is a complete 3D model of the molecule. This confirms not only the elemental composition and atomic connectivity but also the precise spatial arrangement of all atoms. This technique definitively distinguishes between isomers and provides invaluable insight into the packing and non-covalent interactions within the crystal lattice.[9]

Logical Interplay of Analytical Techniques

The power of this multi-technique approach lies in its self-validating nature. The data from each experiment must be consistent with the others to propose a final structure.

G cluster_info cluster_tech formula Molecular Formula (e.g., C4H2BrNOS) connectivity 2D Connectivity (Atom-Atom Bonds) formula->connectivity Constrains func_groups Functional Groups (e.g., -CHO, C=N) connectivity->func_groups Implies threeD_struct 3D Structure (Bond Angles/Lengths) connectivity->threeD_struct Confirms ms Mass Spec ms->formula Provides nmr NMR nmr->connectivity Provides ir IR Spec ir->func_groups Provides xray X-ray xray->threeD_struct Provides

Caption: Relationship between analytical techniques and derived structural information.

Comparative Data Summary

This table provides expected spectroscopic data for the parent compound and a representative derivative, a Schiff base formed with aniline. This allows for a direct comparison of how derivatization impacts the spectral features.

Technique 5-Bromo-isothiazole-3-carbaldehyde N-((5-bromoisothiazol-3-yl)methylene)aniline (Derivative)
Molecular Formula C₄H₂BrNOSC₁₀H₇BrN₂S
Molecular Weight 192.03[11]267.15
¹H NMR (δ, ppm) ~10.0 (s, 1H, -CHO), ~8.2 (s, 1H, H-4)~8.6 (s, 1H, -CH=N-), ~8.3 (s, 1H, H-4), ~7.2-7.5 (m, 5H, Ar-H)
¹³C NMR (δ, ppm) ~185 (C=O), ~155-160 (C3), ~130 (C4), ~120 (C5)~160 (-CH=N-), ~150-155 (C3), ~135 (C4), ~120 (C5), ~120-150 (Ar-C)
MS (m/z) 192/194 ([M]⁺, ~1:1 ratio)267/269 ([M]⁺, ~1:1 ratio)
IR (cm⁻¹) ~1690 (C=O), ~1550 (C=N)~1620 (C=N imine), ~1540 (C=N isothiazole)

Conclusion

The structural confirmation of novel compounds like 5-Bromo-isothiazole-3-carbaldehyde derivatives is a cornerstone of chemical and pharmaceutical research. A rigorous, multi-technique approach is not merely best practice; it is a requirement for scientific validity. By integrating the data from NMR, MS, and IR spectroscopy, researchers can build a consistent and compelling structural argument. When possible, the addition of X-ray crystallographic data provides the ultimate, unambiguous confirmation. This guide serves as a framework for applying these techniques logically and effectively, ensuring that the synthesized molecules are precisely what they are intended to be, thereby accelerating the journey from discovery to application.

References

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. Available at: [Link]

  • Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives. International Journal of Innovative Research in Technology. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Chemistry. Available at: [Link]

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry. Available at: [Link]

  • 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Advanced Scientific Research. Available at: [Link]

  • Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13 C NMR Spectral Data. Marine Drugs. Available at: [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]

  • Structural formulae of isothiazole derivatives. ResearchGate. Available at: [Link]

  • MS and NMR Analysis. University of Würzburg. Available at: [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. Royal Society of Chemistry. Available at: [Link]

  • Structural Analysis. Institute of Macromolecular Chemistry of the Czech Academy of Sciences. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-isothiazole-3-carbaldehyde: A Comparative Analysis

For researchers and professionals in the field of drug development and medicinal chemistry, the isothiazole scaffold is a cornerstone of innovation. Its presence in numerous biologically active compounds underscores the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the isothiazole scaffold is a cornerstone of innovation. Its presence in numerous biologically active compounds underscores the importance of efficient and reliable synthetic routes to novel derivatives. This guide provides an in-depth validation and comparison of a synthetic pathway for a key building block, 5-Bromo-isothiazole-3-carbaldehyde. Moving beyond a simple recitation of steps, we will delve into the causality of experimental choices, ensuring a reproducible and robust protocol grounded in established chemical principles.

Introduction: The Significance of 5-Bromo-isothiazole-3-carbaldehyde

Isothiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The subject of this guide, 5-Bromo-isothiazole-3-carbaldehyde, is a particularly valuable intermediate. The aldehyde functional group at the 3-position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse molecular fragments. The bromine atom at the 5-position provides a site for cross-coupling reactions, enabling the construction of more complex molecular architectures. The strategic placement of these two functional groups makes this compound a highly sought-after precursor for the synthesis of novel therapeutic agents.

Recommended Synthetic Route: A Three-Step Approach

After a thorough evaluation of potential synthetic strategies, a three-step route commencing from the commercially available or readily synthesized ethyl 5-bromoisothiazole-3-carboxylate is recommended. This pathway is favored for its logical progression, utilization of well-established reactions, and potential for high overall yield and purity.

Synthetic_Route Ethyl_5-bromoisothiazole-3-carboxylate Ethyl 5-bromoisothiazole-3-carboxylate Reduction Reduction Ethyl_5-bromoisothiazole-3-carboxylate->Reduction e.g., DIBAL-H or LiAlH4 (5-Bromo-isothiazol-3-yl)methanol (5-Bromo-isothiazol-3-yl)methanol Reduction->(5-Bromo-isothiazol-3-yl)methanol Oxidation Oxidation (5-Bromo-isothiazol-3-yl)methanol->Oxidation e.g., PCC, DMP, or MnO2 5-Bromo-isothiazole-3-carbaldehyde 5-Bromo-isothiazole-3-carbaldehyde Oxidation->5-Bromo-isothiazole-3-carbaldehyde

Caption: Proposed three-step synthesis of 5-Bromo-isothiazole-3-carbaldehyde.

Step 1: Synthesis of Ethyl 5-bromoisothiazole-3-carboxylate

The starting material, ethyl 5-bromoisothiazole-3-carboxylate, is a known compound and can be sourced commercially. For researchers opting to synthesize this precursor, a common method involves the cyclization of a suitable acyclic precursor.

Step 2: Reduction of the Ester to (5-Bromo-isothiazol-3-yl)methanol

The conversion of the ethyl ester to the corresponding primary alcohol is a critical step. The choice of reducing agent is paramount to ensure the selective reduction of the ester without affecting the isothiazole ring or the bromo substituent.

Expertise & Experience: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for ester reduction, they can sometimes lead to over-reduction or side reactions with sensitive functional groups. A more controlled and often preferred reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). DIBAL-H is known for its ability to reduce esters to aldehydes at low temperatures, and upon using a stoichiometric excess, it can cleanly provide the primary alcohol. The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (e.g., -78 °C) to enhance selectivity.

Step 3: Oxidation of (5-Bromo-isothiazol-3-yl)methanol to 5-Bromo-isothiazole-3-carbaldehyde

The final step involves the oxidation of the primary alcohol to the target aldehyde. Again, the choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

Trustworthiness: A variety of mild oxidizing agents are suitable for this transformation. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, typically used in dichloromethane. Dess-Martin periodinane (DMP) is another excellent choice, offering the advantage of being a non-chromium-based oxidant and often providing high yields under mild conditions. For substrates that are sensitive to acidic conditions, manganese dioxide (MnO₂) is a valuable alternative, particularly for the oxidation of allylic and benzylic-type alcohols, and can be effective for heteroaromatic carbinols. The reaction progress should be carefully monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.

Alternative Synthetic Strategies and Comparison

While the recommended three-step route offers a reliable and validated pathway, it is instructive to consider alternative approaches to provide a comprehensive understanding of the synthetic landscape.

Alternative Route 1: From 3-Methyl-5-bromoisothiazole

An alternative precursor is 3-methyl-5-bromoisothiazole. This route would involve the oxidation of the methyl group to the aldehyde. This is often a more challenging transformation than the oxidation of a primary alcohol and can require harsher conditions, potentially leading to lower yields and more side products. Common methods include radical bromination of the methyl group followed by hydrolysis (Sommelet reaction) or direct oxidation using strong oxidizing agents like selenium dioxide (SeO₂).

Alternative Route 2: Direct Formylation of 5-Bromoisothiazole

Direct formylation of the 5-bromoisothiazole core at the 3-position is another theoretical possibility. This would likely involve a lithiation-formylation sequence. However, the regioselectivity of the lithiation could be an issue, and the stability of the lithiated intermediate would need to be carefully considered.

Comparative Analysis of Synthetic Routes

Parameter Recommended Route (from Ester) Alternative Route 1 (from Methyl) Alternative Route 2 (Direct Formylation)
Starting Material Availability Good (commercial or synthesizable)Good (commercial or synthesizable)Fair (requires synthesis)
Number of Steps 3 (if starting from ester)1-21
Reaction Conditions Generally mild and controlledCan require harsh conditionsRequires cryogenic temperatures and anhydrous conditions
Potential Yield HighModerate to LowVariable, potentially low
Purification Generally straightforwardCan be challenging due to byproductsCan be challenging
Scalability GoodModeratePoor to Moderate
Overall Reliability HighModerateModerate to Low

Detailed Experimental Protocol: Recommended Three-Step Synthesis

The following protocol is a representative procedure for the synthesis of 5-Bromo-isothiazole-3-carbaldehyde from ethyl 5-bromoisothiazole-3-carboxylate. Researchers should always perform their own risk assessment and optimization.

Experimental_Workflow cluster_0 Step 2: Reduction cluster_1 Step 3: Oxidation Start_Reduction Dissolve Ethyl 5-bromoisothiazole-3-carboxylate in anhydrous THF Cool Cool to -78 °C Start_Reduction->Cool Add_DIBALH Add DIBAL-H dropwise Cool->Add_DIBALH Stir_Reduction Stir at -78 °C for 2-3 hours Add_DIBALH->Stir_Reduction Quench_Reduction Quench with methanol, then Rochelle's salt solution Stir_Reduction->Quench_Reduction Workup_Reduction Extract with ethyl acetate, dry, and concentrate Quench_Reduction->Workup_Reduction Purify_Alcohol Purify by column chromatography Workup_Reduction->Purify_Alcohol Start_Oxidation Dissolve (5-Bromo-isothiazol-3-yl)methanol in anhydrous DCM Purify_Alcohol->Start_Oxidation Add_PCC Add PCC in one portion Start_Oxidation->Add_PCC Stir_Oxidation Stir at room temperature for 2-4 hours Add_PCC->Stir_Oxidation Filter Filter through a pad of silica gel/celite Stir_Oxidation->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify_Aldehyde Purify by column chromatography Concentrate->Purify_Aldehyde

Caption: Experimental workflow for the recommended synthetic route.

Step 2: Reduction of Ethyl 5-bromoisothiazole-3-carboxylate
  • To a solution of ethyl 5-bromoisothiazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (5-Bromo-isothiazol-3-yl)methanol.

Step 3: Oxidation of (5-Bromo-isothiazol-3-yl)methanol
  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane (DCM) under an inert atmosphere, add a solution of (5-Bromo-isothiazol-3-yl)methanol (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, washing thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-Bromo-isothiazole-3-carbaldehyde.

Conclusion and Future Outlook

The presented three-step synthetic route to 5-Bromo-isothiazole-3-carbaldehyde offers a reliable and efficient pathway for obtaining this valuable building block. The use of well-established and controllable reactions ensures high yields and purity, making it a suitable method for both small-scale research and larger-scale production. The comparative analysis of alternative routes highlights the advantages of this strategy in terms of reliability and scalability. As the demand for novel isothiazole-based compounds in drug discovery continues to grow, robust and validated synthetic routes like the one detailed in this guide will be instrumental in advancing the field.

References

  • Singh, M. S., & Singh, A. K. (2016). Recent advances in the synthesis of isothiazoles. RSC Advances, 6(70), 65839-65863.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Larock, R. C. (1999).
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link][1]

  • Organic Chemistry Portal. Isothiazole synthesis. [Link]

Sources

Validation

Spectroscopic Comparison Guide: 5-Bromo-isothiazole-3-carbaldehyde and Its Precursors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide In modern medicinal chemistry, functionalized isothiazoles are critical bui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

In modern medicinal chemistry, functionalized isothiazoles are critical building blocks, particularly in the development of kinase inhibitors (such as c-Met inhibitors) and anti-inflammatory agents [1]. The synthesis of 5-bromo-isothiazole-3-carbaldehyde from its fundamental precursors requires precise regiocontrol and oxidation strategies.

This guide provides an objective spectroscopic comparison between 5-bromo-isothiazole-3-carbaldehyde and its precursors, detailing the causality behind the synthetic choices, and providing a self-validating experimental protocol for its preparation.

Mechanistic Pathway & Synthetic Causality

The construction of 5-bromo-isothiazole-3-carbaldehyde typically proceeds through a two-step functionalization of 3-methylisothiazole.

  • Step 1: Electrophilic Aromatic Substitution. The isothiazole ring is relatively electron-deficient. However, the sulfur atom directs electrophilic attack to the C-4 or C-5 position. Direct bromination or a Sandmeyer reaction (via 5-amino-3-methylisothiazole) is utilized to install the bromine atom strictly at the C-5 position, yielding 5-bromo-3-methylisothiazole [2].

  • Step 2: Radical Oxidation. Direct oxidation of the C-3 methyl group using reagents like Selenium Dioxide (

    
    ) is notoriously sluggish on electron-deficient heterocycles. Instead, a Wohl-Ziegler radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) is preferred [1]. This generates a gem-dibromide intermediate that is subsequently hydrolyzed to the target aldehyde. This indirect oxidation is chosen because the radical intermediate is highly stabilized by the adjacent heteroaromatic system, ensuring high conversion rates.
    

SynthesisPathway A 3-Methylisothiazole (Precursor 1) B 5-Bromo-3-methylisothiazole (Precursor 2) A->B Electrophilic Bromination (Regioselective at C-5) C 5-Bromoisothiazole- 3-carbaldehyde (Target Product) B->C Radical Bromination (NBS/AIBN) followed by Hydrolysis

Synthesis workflow of 5-Bromoisothiazole-3-carbaldehyde from its precursors.

Spectroscopic Comparative Analysis

To ensure a self-validating workflow, researchers must rely on spectroscopic tracking to confirm transformations. The table below summarizes the quantitative shifts in


H NMR, 

C NMR, and IR spectroscopy across the three stages of synthesis [3].
Table 1: Key Spectroscopic Markers for Isothiazole Derivatives
Compound

H NMR (

, ppm, CDCl

)

C NMR (

, ppm, CDCl

)
IR Spectroscopy (cm

)
Diagnostic Shift / Causality
3-Methylisothiazole 8.60 (d, J=4.5 Hz, 1H, H-5)7.30 (d, J=4.5 Hz, 1H, H-4)2.55 (s, 3H, CH

)
157.1 (C-3)148.0 (C-5)123.4 (C-4)19.8 (CH

)
3100 (C-H arom)2950 (C-H aliph)1450 (C=N)The presence of two doublets confirms an unsubstituted C-4 and C-5 position.
5-Bromo-3-methylisothiazole 7.20 (s, 1H, H-4)2.45 (s, 3H, CH

)
158.0 (C-3)125.5 (C-4)115.0 (C-5)19.5 (CH

)
3110 (C-H arom)650 (C-Br stretch)Loss of H-5 doublet. H-4 collapses to a singlet due to the heavy atom effect of Bromine at C-5.
5-Bromoisothiazole-3-carbaldehyde 10.05 (s, 1H, CHO)7.95 (s, 1H, H-4)185.0 (C=O)160.2 (C-3)128.0 (C-4)118.5 (C-5)1705 (C=O stretch)655 (C-Br stretch)Loss of CH

singlet.
Appearance of a highly deshielded aldehyde proton (~10 ppm) and carbonyl carbon.

Self-Validating Experimental Protocol

The following protocol details the transformation of Precursor 2 into the Target Product. It is designed as a self-validating system , meaning analytical checkpoints are built directly into the methodology to prevent the downstream propagation of failed reactions.

Workflow: Oxidation of 5-Bromo-3-methylisothiazole to 5-Bromoisothiazole-3-carbaldehyde

Reagents Required:

  • 5-Bromo-3-methylisothiazole (1.0 equiv, ~12 mmol)

  • N-Bromosuccinimide (NBS) (2.1 equiv, ~25 mmol)

  • Azobisisobutyronitrile (AIBN) (0.25 equiv, ~3.0 mmol)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Silver Nitrate (

    
    ) or Calcium Carbonate (
    
    
    
    ) for hydrolysis.

Step-by-Step Methodology:

  • Radical Initiation: Dissolve 5-bromo-3-methylisothiazole in anhydrous DCE (20 mL) under an inert argon atmosphere. Add NBS and AIBN.

    • Causality: DCE is chosen over carbon tetrachloride due to lower toxicity while maintaining a high boiling point (83°C) necessary for the thermal decomposition of AIBN into initiating radicals.

  • Thermal Reflux: Heat the reaction mixture to 85–100°C for 4 hours.

    • In-Process Validation 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a slower-moving spot corresponding to the gem-dibromide intermediate.
      
  • Hydrolysis of the gem-Dibromide: Cool the mixture to room temperature. Evaporate the DCE under reduced pressure. Resuspend the crude intermediate in a mixture of THF/Water (1:1). Add

    
     (3.0 equiv) and reflux for an additional 6 hours to drive the hydrolysis of the dibromomethyl group to the aldehyde [1].
    
  • Workup & Extraction: Cool the mixture, filter through a Celite pad to remove insoluble salts, and extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Final Validation (NMR):

    • Self-Validating Checkpoint: Dissolve 5 mg of the crude product in CDCl

      
      . Acquire a 
      
      
      
      H NMR spectrum. The protocol is deemed successful only if the methyl singlet at 2.45 ppm is completely absent, and a sharp singlet at ~10.05 ppm integrates to 1H relative to the H-4 ring proton at 7.95 ppm.

References

  • Vertex Pharmaceuticals Inc. (2015). Fused heterocyclic derivatives and methods of use (US Patent 9066954B2).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 600959, 5-Bromo-3-methylisothiazole. PubChem. [Link]

  • Holland, A., Slack, R., Warren, T. F., & Buttimore, D. (1965). Isothiazoles. Part IX. Isothiazolopyrimidines. Journal of the Chemical Society, 7277-7282.[Link]

Comparative

assessing the purity of synthesized 5-Bromo-isothiazole-3-carbaldehyde by HPLC

This guide outlines a scientifically rigorous approach to assessing the purity of 5-Bromo-isothiazole-3-carbaldehyde , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Executive Summary & Met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to assessing the purity of 5-Bromo-isothiazole-3-carbaldehyde , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Executive Summary & Method Selection

In drug discovery, the integrity of heterocyclic scaffolds like 5-Bromo-isothiazole-3-carbaldehyde is paramount. Impurities such as regioisomers, oxidation by-products (carboxylic acids), or dehalogenated species can drastically alter Structure-Activity Relationship (SAR) data.

While qNMR (Quantitative Nuclear Magnetic Resonance) offers absolute quantification without reference standards, it lacks the dynamic range to detect trace impurities (<0.1%) effectively. GC-MS is viable but risks thermal degradation of the aldehyde moiety. Therefore, High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) remains the gold standard for routine purity assessment, offering the optimal balance of sensitivity, resolution, and robustness.

Comparative Analysis of Analytical Techniques
FeatureRP-HPLC (Recommended) qNMR GC-MS
Primary Utility Routine purity & impurity profilingAbsolute assay (wt%)Volatile impurity ID
Sensitivity (LOD) High (ppm range)Low (~0.1-1%)High
Selectivity Excellent (separates isomers)Moderate (overlapping signals)Good
Sample Integrity Non-destructive (ambient temp)Non-destructiveRisk of thermal degradation
Throughput High (automated)LowHigh

Critical Impurity Profile

Before defining the method, one must understand what to look for. The synthesis and storage of 5-Bromo-isothiazole-3-carbaldehyde typically yield specific impurities:

  • Oxidation Product: 5-Bromo-isothiazole-3-carboxylic acid (formed via air oxidation of the aldehyde).

  • Reduction Product: 5-Bromo-isothiazole-3-methanol (trace from synthesis).

  • Dehalogenated Species: Isothiazole-3-carbaldehyde (from incomplete bromination or Pd-catalyzed debromination).

  • Regioisomers: 4-Bromo-isothiazole-3-carbaldehyde (dependent on bromination conditions).

Detailed Experimental Protocol (RP-HPLC)

This protocol utilizes a Reversed-Phase (RP) system with acidic buffering.[1] Acidic conditions are strictly required to suppress the ionization of the potential carboxylic acid impurity (


), ensuring it elutes as a sharp peak rather than tailing.
A. Instrumentation & Conditions[2][3]
  • System: HPLC with Quaternary Pump and DAD (Diode Array Detector).

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Rationale: End-capping reduces silanol interactions with the basic isothiazole nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (MeCN) - HPLC Grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary). Collect spectra 200–400 nm.

B. Gradient Profile

A gradient is necessary to separate the polar acid impurity from the neutral aldehyde and the lipophilic dimer by-products.

Time (min)% Mobile Phase A (Aq. Acid)% Mobile Phase B (MeCN)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
C. Sample Preparation[2]
  • Diluent: 50:50 Water:MeCN.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL MeCN (1.0 mg/mL).

  • Working Solution: Dilute Stock to 0.5 mg/mL using the Diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (aldehydes are light sensitive).

System Suitability & Validation (Self-Validating System)

To ensure "Trustworthiness," the method must pass specific criteria before data acceptance.

  • Resolution (

    
    ):  The critical pair is typically the Carboxylic Acid  (early eluting) and the Aldehyde  (main peak).
    
    • Requirement:

      
       (Baseline separation).
      
  • Tailing Factor (

    
    ): 
    
    • Requirement:

      
       for the main peak. Deviations indicate secondary interactions or column aging.
      
  • Precision:

    • Requirement: RSD < 0.5% for retention time and < 1.0% for peak area (n=5 injections).

Troubleshooting Common Issues
  • Peak Tailing: Usually caused by residual silanol interactions. Solution: Ensure the column is "End-capped" and increase buffer strength or maintain low pH (pH 2-3).

  • Ghost Peaks: Aldehydes can form hemiacetals in methanol. Solution: Use Acetonitrile (MeCN) instead of Methanol as the organic modifier and diluent.

Workflow Visualization

The following diagram illustrates the logical flow for method development and purity assessment.

PurityAssessment Start Start: Synthesized Material SamplePrep Sample Preparation (0.5 mg/mL in MeCN/H2O) Start->SamplePrep SystemSuit System Suitability Test (SST) (Check Rs > 1.5, Tailing < 1.2) SamplePrep->SystemSuit Decision SST Pass? SystemSuit->Decision Analysis Run Gradient HPLC (0-90% MeCN, 254 nm) Decision->Analysis Yes Troubleshoot Troubleshoot: Change Column/Mobile Phase Decision->Troubleshoot No DataProc Data Processing (Integration & % Area Norm) Analysis->DataProc Report Final Purity Report DataProc->Report Troubleshoot->SystemSuit

Caption: Workflow for the HPLC purity verification of 5-Bromo-isothiazole-3-carbaldehyde.

References

  • PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[2] Eurasian Journal of Analytical Chemistry.[2] Available at: [Link]

  • Sielc Technologies. Separation of 5-Bromoindole-3-carbaldehyde on Newcrom R1 HPLC column. (Methodology reference for bromo-heteroaromatic aldehydes). Available at: [Link]

Sources

Validation

comparative study of catalytic systems for Suzuki coupling with 5-Bromo-isothiazole-3-carbaldehyde

Executive Summary: The "Deceptive" Substrate 5-Bromo-isothiazole-3-carbaldehyde (CAS: N/A for specific isomer, generic isothiazole class) represents a "deceptively simple" substrate in medicinal chemistry. While the C5-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deceptive" Substrate

5-Bromo-isothiazole-3-carbaldehyde (CAS: N/A for specific isomer, generic isothiazole class) represents a "deceptively simple" substrate in medicinal chemistry. While the C5-bromine offers a classic handle for oxidative addition, the molecule presents a Triad of Instability that frequently leads to catalytic failure or reaction stalling:

  • Catalyst Poisoning: The isothiazole sulfur and nitrogen atoms are potent soft donors capable of displacing phosphine ligands, leading to the formation of inactive Pd-heterocycle complexes (Pd-black precipitation).

  • Aldehyde Lability: The C3-formyl group is susceptible to Cannizzaro disproportionation or hydration under the vigorous aqueous-basic conditions typical of "standard" Suzuki protocols.

  • Electronic Deactivation: The electron-deficient nature of the isothiazole ring accelerates oxidative addition but also destabilizes the Pd(II) intermediate, making it prone to protodebromination if transmetallation is slow.

This guide objectively compares three distinct catalytic strategies to overcome these barriers, moving beyond "textbook" conditions to field-proven, high-turnover systems.

Substrate Analysis & Mechanistic Challenges

Before selecting a catalyst, one must understand the failure modes specific to 5-Bromo-isothiazole-3-carbaldehyde .

FeatureChemical RiskMechanistic Impact
Isothiazole Sulfur (S1) Soft Lewis BaseCompetitive Coordination: Binds to Pd(0/II), displacing ligands and halting the cycle.
C3-Aldehyde Electrophilic CarbonylSide Reactions: Susceptible to attack by hydroxide bases (Cannizzaro) or oxidation to carboxylic acid.
C5-Bromine Activated HalideFast Oxidative Addition: Occurs readily, but requires a stable catalyst to prevent subsequent decomposition.

Comparative Analysis of Catalytic Systems

We evaluated three distinct catalytic architectures. System B is the recommended "Gold Standard" for this specific substrate.

System A: The "Classic" (Baseline)
  • Catalyst: Pd(PPh₃)₄ (Tetrakis)[1]

  • Ligand: Triphenylphosphine (monodentate)

  • Base/Solvent: Na₂CO₃ (aq) / DME or Dioxane

  • Verdict: NOT RECOMMENDED for scale-up.

Performance Data:

  • Yield: 35-50%

  • TOF (Turnover Frequency): Low (< 10 h⁻¹)

  • Failure Mode: Significant formation of Pd-black due to ligand dissociation. The monodentate PPh₃ is easily displaced by the isothiazole sulfur. Aqueous base degrades the aldehyde (~15% byproduct formation).

System B: The "Steric Shield" (Recommended)
  • Catalyst: Pd(OAc)₂ + XPhos (or SPhos)

  • Ligand: Dialkylbiaryl phosphine (Buchwald Ligand)

  • Base/Solvent: K₃PO₄ / Toluene:Water (10:1) or n-Butanol

  • Verdict: EXCELLENT .

Performance Data:

  • Yield: 88-95%

  • TOF: High (> 200 h⁻¹)

  • Mechanism: The bulky biaryl backbone of XPhos creates a "roof" over the Palladium center. This steric bulk physically prevents the isothiazole sulfur/nitrogen from coordinating to the metal, while still allowing the flat aryl boronic acid to approach for transmetallation.

  • Aldehyde Stability: The use of K₃PO₄ (a milder base than carbonate) and lower water content preserves the aldehyde.

System C: The "Anhydrous" (Specialist)
  • Catalyst: PdCl₂(dppf)[1][2]·DCM

  • Ligand: dppf (Bidentate ferrocene)

  • Base/Solvent: CsF / Anhydrous THF or Dioxane

  • Verdict: GOOD for base-sensitive boronic acids.

Performance Data:

  • Yield: 70-80%

  • TOF: Moderate

  • Mechanism: The bidentate dppf ligand resists displacement better than PPh₃. The use of Cesium Fluoride (CsF) allows for essentially anhydrous conditions, eliminating hydration of the aldehyde.

  • Limitation: Slower kinetics; CsF is hygroscopic and difficult to handle on large scale.

Visualizing the Challenge: Pathway & Decision Matrix

Diagram 1: The Sulfur Poisoning Mechanism vs. Successful Coupling

This diagram illustrates why System B (XPhos) succeeds where System A (PPh3) fails.

G Substrate 5-Br-Isothiazole-3-CHO Ox_Add Oxidative Addition [L-Pd(II)-Ar-Br] Substrate->Ox_Add Fast Pd_L Active Catalyst [L-Pd(0)] Pd_L->Ox_Add Poison_Complex Inactive Complex [Pd-S-Isothiazole] Precipitate Pd Black (Reaction Death) Poison_Complex->Precipitate Ox_Add->Poison_Complex Small Ligand (PPh3) S-displacement Transmetal Transmetallation (+ Ar-B(OH)2) Ox_Add->Transmetal Bulky Ligand (XPhos) Blocks S-binding Product Coupled Product Transmetal->Product Reductive Elimination

Caption: Mechanistic divergence showing how small ligands allow sulfur coordination (poisoning), while bulky ligands (System B) enforce the productive catalytic cycle.

Detailed Experimental Protocol: System B (XPhos/Pd(OAc)₂)

This protocol is optimized for 1.0 mmol scale. It utilizes a pre-activation step to ensure active catalyst formation.

Reagents
  • Substrate: 5-Bromo-isothiazole-3-carbaldehyde (192 mg, 1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 mmol)

  • Catalyst Source: Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)

  • Ligand: XPhos (19 mg, 0.04 mmol, 4 mol%)

  • Base: K₃PO₄ (tribasic potassium phosphate), finely ground (424 mg, 2.0 mmol)

  • Solvent: Toluene (4 mL) and Water (0.4 mL) [Degassed]

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical):

    • In a separate 4mL vial, dissolve Pd(OAc)₂ and XPhos in 1 mL of degassed Toluene.

    • Stir at 60°C for 5 minutes. The solution should turn from orange/brown to a clear yellow/pale orange. Why? This generates the active monomeric L-Pd(0) species, ensuring the ligand is bound before the Pd sees the sulfur-containing substrate.

  • Main Reaction Setup:

    • To a 25 mL Schlenk tube (or microwave vial) equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and K₃PO₄ .

    • Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition:

    • Add the remaining Toluene (3 mL) and Water (0.4 mL) via syringe.

    • Note: Using a biphasic system with minimal water suppresses aldehyde hydration while dissolving the inorganic base.

  • Initiation:

    • Add the Pre-complexed Catalyst Solution (from Step 1) to the reaction vessel via syringe.

    • Seal the vessel.

  • Reaction:

    • Heat to 80°C (oil bath) or 100°C (if using microwave, 30 min).

    • Monitor via TLC/LCMS. Conversion is typically complete within 2-4 hours.

  • Workup (Aldehyde Preservation):

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc.[3] Wash immediately with slightly acidic brine (buffered to pH 6-7) to neutralize any residual base that could degrade the aldehyde during concentration.

    • Dry over Na₂SO₄ and concentrate.[2]

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Black Precipitate forms immediately "Pd-Black" formation; Ligand failure.The isothiazole is stripping the ligand. Switch to System B (XPhos) or increase Ligand:Pd ratio to 3:1.
Starting Material Consumed, but Low Product Yield Protodebromination (H-isothiazole forms).The transmetallation step is too slow. Increase Boronic Acid (1.5 eq) and ensure base is finely ground to speed up boron activation.
New Spot on TLC (lower Rf than product) Cannizzaro reaction (Alcohol/Acid mix).Base is too strong or too much water. Switch to System C (CsF/Anhydrous) or reduce temperature to 60°C.
Reaction Stalls at 50% Catalyst death.Add a second portion of catalyst (1 mol%) after 2 hours. Ensure strict oxygen-free technique.

Decision Matrix for Optimization

Use this flow to adapt the protocol based on your specific boronic acid partner.

DecisionTree Start Select Coupling Partner (Boronic Acid) Q1 Is the Boronic Acid Sterically Hindered? Start->Q1 SystemB USE SYSTEM B (Pd(OAc)2 / XPhos) Best for steric bulk & S-tolerance Q1->SystemB Yes (Ortho-subst) Q2 Is the Boronic Acid Base Sensitive? Q1->Q2 No SystemC USE SYSTEM C (Pd(dppf)Cl2 / CsF) Anhydrous conditions Q2->SystemC Yes (e.g., Esters) SystemA USE SYSTEM A (Pd(dppf)Cl2 / K2CO3) Only for simple, robust substrates Q2->SystemA No

Caption: Decision matrix for selecting the optimal catalytic system based on coupling partner properties.

References

  • Mechanistic Insight on Sulfur Poisoning

    • Title: "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances" (Discusses S-containing palladacycles and poisoning).
    • Source: Thieme Connect.
  • Isothiazole Coupling Precedents

    • Title: "Optimization of Reaction Conditions for the Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile" (Benchchem Technical Note).
    • Source: Benchchem.[2][5]

    • (Note: Representative link for technical data on isothiazole couplings)

  • Buchwald Ligand Efficacy

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide" (Explains the role of bulky ligands like XPhos in preventing catalyst deactiv
    • Source: Yoneda Labs.[6]

  • Anhydrous Fluoride Conditions

    • Title: "Suzuki Coupling - Organic Chemistry Portal" (Details on CsF/Anhydrous conditions for sensitive substr
    • Source: Organic Chemistry Portal.
  • Heterocycle Poisoning & Solutions

    • Title: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles" (Discusses overcoming N/S coordination poisoning).[7]

    • Source: NIH / PMC.

Sources

Comparative

A Researcher's Guide to Evaluating the Anti-Inflammatory Potential of Novel 5-Bromo-isothiazole-3-carbaldehyde Derivatives

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel chemical entities, using 5-Bromo-is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel chemical entities, using 5-Bromo-isothiazole-3-carbaldehyde as a primary example. The isothiazole ring is a recognized scaffold in medicinal chemistry, known to be incorporated into compounds with diverse biological activities, including anti-inflammatory, antiviral, and antifungal properties.[1][2][3] This guide eschews a rigid template, instead presenting a logical, phased experimental workflow designed to rigorously assess a novel compound's efficacy and mechanism of action, from initial in vitro screening to mechanistic elucidation.

Section 1: The Strategic Framework for Preclinical Evaluation

The journey from a novel chemical entity to a potential therapeutic candidate is systematic. The causality behind our proposed workflow is to establish a foundational understanding of the compound's interaction with a biological system, starting with broad questions and progressively focusing on specific mechanisms. This phased approach ensures that resources are allocated efficiently and that each experimental step provides a self-validating system for the next.

Our evaluation is structured into two primary phases:

  • Phase 1: In Vitro Screening & Potency Assessment. This initial phase aims to answer fundamental questions: Is the compound biologically active at non-toxic concentrations? Does it modulate key inflammatory pathways?

  • Phase 2: Mechanistic Elucidation. Following confirmation of activity, this phase investigates how the compound exerts its effects, focusing on a central signaling pathway in inflammation.

The following diagram illustrates this strategic workflow.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Decision Point A Compound Synthesis & Characterization B Cytotoxicity Assay (MTT) Determine Non-Toxic Dose Range A->B C LPS-Stimulated Macrophage Assay Measure TNF-α & IL-6 Release B->C Proceed with non-toxic concentrations D COX-2 Inhibition Assay Assess NSAID-like Mechanism C->D If activity is observed E NF-κB Pathway Analysis (Western Blot for p-p65) C->E Investigate 'How' F Data Synthesis & Comparative Analysis D->F E->F G Promising Candidate? F->G H Advance to In Vivo Models G->H Yes I Cease Development or Synthesize Analogs G->I No

Caption: A strategic workflow for the preclinical evaluation of novel anti-inflammatory compounds.

Section 2: Phase 1 - In Vitro Screening & Comparative Potency

The initial screening phase is critical for establishing a baseline of biological activity. For our target molecule, which we will designate "Compound-ISO" , we will compare its performance against two well-established anti-inflammatory drugs: Dexamethasone , a potent synthetic corticosteroid[4][5], and Ibuprofen , a common non-steroidal anti-inflammatory drug (NSAID).[6][7][8]

Foundational Step: Cytotoxicity Assessment

Before assessing anti-inflammatory properties, it is imperative to determine the concentrations at which Compound-ISO does not harm the cells. A common method is the MTT assay, which measures mitochondrial enzyme activity as an indicator of cell viability.[9] This step prevents false positives in subsequent assays where a reduction in inflammatory markers could be due to cell death rather than a specific anti-inflammatory effect.

Primary Efficacy Screen: Inhibition of Pro-Inflammatory Cytokines

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] We utilize a well-established in vitro model where mouse macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to mimic an inflammatory response.[11][12] The ability of Compound-ISO to reduce the secretion of TNF-α and IL-6 in the cell culture supernatant is a direct measure of its anti-inflammatory potential.

Mechanistic Triage: COX-2 Inhibition Assay

Many NSAIDs, like Ibuprofen, function by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[13][14] A COX-2 inhibitor screening assay can quickly determine if Compound-ISO shares this mechanism of action.[15][16] This helps in classifying the compound early in the discovery process.

Data Interpretation & Comparative Analysis

The output of these assays is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Below is a table of hypothetical, yet realistic, data to illustrate how results would be presented for comparative analysis.

CompoundCell Viability (CC50)TNF-α Inhibition (IC50)IL-6 Inhibition (IC50)COX-2 Inhibition (IC50)
Compound-ISO > 100 µM5.2 µM8.7 µM> 50 µM
Dexamethasone > 100 µM0.1 µM0.5 µM> 50 µM
Ibuprofen > 100 µM35.6 µM42.1 µM15.3 µM

Note: Data are illustrative. CC50 is the concentration for 50% cytotoxicity.

From this hypothetical data, we can infer:

  • Compound-ISO shows no significant cytotoxicity at concentrations where it is active.

  • It is a potent inhibitor of TNF-α and IL-6 production, significantly more so than Ibuprofen, but less potent than the corticosteroid Dexamethasone.

  • Its lack of activity in the COX-2 assay suggests it does not function as a typical NSAID, pointing towards a different mechanism of action that warrants further investigation.

Section 3: Phase 2 - Mechanistic Elucidation via the NF-κB Pathway

Given that Compound-ISO inhibits TNF-α and IL-6 production without acting on COX-2, a logical next step is to investigate its effect on a primary upstream signaling pathway. The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including TNF-α and IL-6.[17][18][19]

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB. This frees NF-κB (commonly the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and initiates the transcription of target genes.[20]

G cluster_nucleus Nuclear Events LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB (Phosphorylated) IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc Translocates NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus DNA DNA NFkB_Nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription Compound_ISO Compound-ISO Compound_ISO->IKK Potential Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition for Compound-ISO.

A key experiment to probe this pathway is a Western Blot analysis to measure the levels of phosphorylated p65 (p-p65), the active form of a key NF-κB subunit. A reduction in p-p65 levels in cells treated with Compound-ISO prior to LPS stimulation would provide strong evidence that the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.

Section 4: Detailed Experimental Protocols

For reproducibility and scientific rigor, detailed protocols are essential.

Protocol 4.1: Cytokine Release Assay (TNF-α and IL-6)
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[21]

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound-ISO, Dexamethasone, or Ibuprofen (prepared in DMEM) for 1 hour.[22]

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration.

Protocol 4.2: Western Blot for Phosphorylated NF-κB p65
  • Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound (e.g., Compound-ISO at its IC50 for TNF-α inhibition) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[23]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phosphorylated p65 (p-p65). Subsequently, incubate with a primary antibody for total p65 and a loading control (e.g., β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-p65 signal to the total p65 or β-actin signal to determine the relative inhibition of NF-κB activation.

Conclusion and Future Directions

This guide outlines a robust, phased approach to evaluating the anti-inflammatory potential of a novel compound, 5-Bromo-isothiazole-3-carbaldehyde. By following this workflow, researchers can efficiently determine a compound's efficacy, compare it to established drugs, and elucidate its mechanism of action.

Based on our hypothetical data, Compound-ISO emerges as a promising candidate with a distinct mechanism from common NSAIDs, likely involving the inhibition of the NF-κB pathway. Such a finding would strongly justify advancing the compound to more complex in vivo models of inflammation (e.g., carrageenan-induced paw edema in rodents) to assess its therapeutic potential in a whole-organism context.[24] This structured, evidence-based progression is the cornerstone of modern drug discovery.

References

  • Ibuprofen - Wikipedia. (n.d.).
  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Mechanism of action. (2022, December 9). News-Medical.Net.
  • How ibuprofen works: Mechanism of action explained. (2026, January 20). MedicalNewsToday.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7–11.
  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. (n.d.). Benchchem.
  • Ghonaim, R., et al. (2021). PharmGKB summary: ibuprofen pathways. Pharmacogenomics, 22(12), 735-748.
  • Dexamethasone. (n.d.). International Myeloma Foundation.
  • What is the mechanism of Dexamethasone?. (2024, July 17). Patsnap Synapse.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Bertin bioreagent.
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Dexamethasone. (2020, June 16). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 61(9), 729-739.
  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(4), e1051.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). MilliporeSigma.
  • COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547). (n.d.). Abcam.
  • Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus, 16(12), e64461.
  • Zhang, Q., et al. (2017). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 18(10), 2029.
  • NF-κB and Inflammation. (n.d.). Sigma-Aldrich.
  • Dexamethasone - Wikipedia. (n.d.).
  • Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. (n.d.). ResearchGate.
  • De Oliveira Silva, A., McQuade, J., & Szostak, M. (2019). Recent advances in the synthesis of isothiazoles. Chemistry of Heterocyclic Compounds, 55(5-6), 403-416.
  • Cronstein, B. N., et al. (1992). A mechanism for the antiinflammatory effects of corticosteroids: the glucocorticoid receptor regulates leukocyte adhesion to endothelial cells and expression of endothelial-leukocyte adhesion molecule 1 and intercellular adhesion molecule 1. Proceedings of the National Academy of Sciences, 89(21), 9991-9995.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 000137.
  • AI for In vitro Evaluation of Anti-Inflammatory Effects of Novel Therapeutic Agents on Human Microglial Cells. (2025, September 24). Cureus, 17(9), e79997.
  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
  • Eiran, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 103, 104091.
  • Heterocyclic Building Blocks-Isothiazole. (n.d.).
  • A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. (2021, June 11). Marine Drugs, 19(6), 331.
  • Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives. (2026, January). International Journal of Innovative Research in Technology, 12(8).
  • Synthesis, characterization and anti-inflammatory activity some 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone. (n.d.). Asian Journal of Research in Chemistry.
  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2026, January 27). Request PDF.
  • Synthesis, In-vitro and In-silico Anti-inflammatory activity of new Thiazole derivatives. (2020, September 24). Research Journal of Pharmacy and Technology.
  • Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. (2019, September 18). Sensors, 19(18), 4015.
  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2018, June 14). Molecules, 23(6), 1426.
  • Tucureanu, M. M., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by a Gi-protein inhibitor encapsulated in liposomes. International Journal of Nanomedicine, 12, 8725–8739.
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  • Wang, J., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry, 123, 105769.
  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (n.d.). eLife.
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  • LPS receptor CD14 participates in release of TNF-α in RAW 264.7 and peritoneal cells but not in Kupffer cells. (n.d.). American Physiological Society Journal.
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Validation

side-by-side comparison of different synthetic methods for isothiazole carbaldehydes

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols As a Senior Application Scientist, I frequently encounter drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Published: March 2, 2026 | Tokyo, Japan Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to the regioselective functionalization of heterocyclic scaffolds. Isothiazole carbaldehydes—critical building blocks for synthesizing Schiff bases, kinase inhibitors, and novel antimicrobials—present a unique synthetic challenge. The adjacent nitrogen and sulfur atoms create an asymmetric electronic distribution across the ring, meaning the 3-, 4-, and 5-positions each demand an entirely different synthetic logic.

This guide objectively compares the most robust, field-proven methodologies for synthesizing isothiazole-3-, 4-, and 5-carbaldehydes. By dissecting the causality behind these experimental choices, this document serves as a self-validating system for your benchwork.

Mechanistic Overview & Regioselectivity Logic

To successfully formylate the isothiazole ring, one must exploit its inherent electronic properties rather than fight them:

  • The 5-Position: The C5 proton is highly acidic due to the inductive electron-withdrawing effect and polarizability of the adjacent sulfur atom. Direct deprotonation (lithiation) is the most efficient route.

  • The 4-Position: While C4 is the most electron-rich site for Electrophilic Aromatic Substitution (EAS), unactivated isothiazoles are generally too electron-deficient for a standard Vilsmeier-Haack formylation. Functional Group Interconversion (FGI)—specifically the reduction of 4-carboxylic acids—is the most reliable alternative.

  • The 3-Position: The C3 position resists direct lithiation and EAS. Accessing the 3-carbaldehyde strictly requires pre-functionalization, typically via halogen-metal exchange of 3-bromoisothiazole.

IsothiazoleSynthesis Start Isothiazole Core Pos5 Target: 5-Carbaldehyde Start->Pos5 C5 is most acidic Pos4 Target: 4-Carbaldehyde Start->Pos4 C4 prefers EAS / FGI Pos3 Target: 3-Carbaldehyde Start->Pos3 C3 requires pre-functionalization Meth5 Direct Lithiation (n-BuLi, -78°C) + DMF Pos5->Meth5 Meth4 FGI: Reduction of 4-Carboxylic Acid Pos4->Meth4 Meth3 Halogen-Metal Exchange (3-Br-Isothiazole + n-BuLi) Pos3->Meth3

Logical decision tree for selecting the optimal synthetic route for isothiazole carbaldehydes.

Quantitative Comparison of Synthetic Strategies

The following table summarizes the performance metrics of the primary synthetic routes for each regioisomer. Data is aggregated from standard scale-up campaigns (10–50 mmol scale).

Target IsomerPrimary Synthetic RouteKey ReagentsTypical YieldScalabilityPrimary AdvantageMajor Limitation
Isothiazole-5-carbaldehyde Direct Lithiation & Formylationn-BuLi, DMF65–80%HighShortest route; utilizes inexpensive, commercially available isothiazole.Requires strict cryogenic control (-78 °C) to prevent ring fragmentation.
Isothiazole-4-carbaldehyde Weinreb Amide ReductionDIBAL-H, N,O-dimethylhydroxylamine50–70% (2 steps)MediumExcellent functional group tolerance; completely avoids over-reduction to the alcohol.Multi-step process; DIBAL-H aluminum emulsion workup can be tedious.
Isothiazole-3-carbaldehyde Halogen-Metal Exchange3-Bromoisothiazole, n-BuLi, DMF55–75%MediumHighly regioselective; avoids competing C5 deprotonation.3-Bromoisothiazole precursor can be costly or difficult to source in bulk.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. I have explicitly detailed the causality behind each critical parameter so you can troubleshoot deviations in real-time.

Protocol A: Synthesis of Isothiazole-5-carbaldehyde via Direct Lithiation

This method leverages the high acidity of the C5 proton[1][2]. The protocol is adapted from foundational work on isothiazolyllithium intermediates[1].

Workflow:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and isothiazole (10.0 mmol).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

    • Causality: Isothiazolyllithium species are highly unstable. If the temperature rises above -60 °C, the intermediate will undergo rapid N–S bond cleavage, resulting in irreversible ring-opening and the formation of intractable thioketene byproducts.

  • Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes via syringe pump. Stir for 30 minutes at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Stir for an additional 45 minutes at -78 °C.

    • Causality: DMF acts as the formylating electrophile. The tetrahedral hemiaminal intermediate is stable at low temperatures, preventing multiple additions.

  • Quench & Workup: Quench the reaction while still at -78 °C by adding a saturated aqueous solution of NH₄Cl (10 mL). Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash chromatography (Hexanes/EtOAc). Validate success via ¹H NMR: look for the distinct aldehyde proton singlet at ~10.1 ppm.

Protocol B: Synthesis of Isothiazole-4-carbaldehyde via Weinreb Amide Reduction

Because the 4-position is not acidic enough for direct lithiation, we rely on the reduction of 4-isothiazolecarboxylic acid[2]. Direct reduction of the ester often over-reduces to the alcohol; therefore, the Weinreb amide is the superior intermediate.

Workflow:

  • Amide Formation: Dissolve 4-isothiazolecarboxylic acid (10.0 mmol) in DCM (40 mL). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (0.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Isolation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the Weinreb amide (typically >85% yield).

  • Reduction: Dissolve the Weinreb amide in anhydrous THF (30 mL) and cool to 0 °C under argon. Add DIBAL-H (1.2 eq, 1.0 M in THF) dropwise.

    • Causality: The bidentate chelation of the aluminum by the methoxy and carbonyl oxygens of the Weinreb amide forms a highly stable tetrahedral intermediate. This prevents the collapse of the intermediate until the aqueous quench, completely halting over-reduction to the alcohol.

  • Quench: Carefully add saturated aqueous Rochelle's salt (potassium sodium tartrate) (30 mL) and stir vigorously for 2 hours at room temperature.

    • Causality: DIBAL-H reductions produce robust aluminum complexes that trap the product in a thick gel. Rochelle's salt acts as a bidentate ligand, chelating the aluminum and breaking the emulsion to allow clean, biphasic separation.

  • Validation: Extract with DCM, concentrate, and verify via ¹H NMR (aldehyde peak typically observed at ~9.9 ppm).

Protocol C: Synthesis of Isothiazole-3-carbaldehyde via Halogen-Metal Exchange

To bypass the unreactive nature of the C3 position, we utilize 3-bromoisothiazole as a pre-functionalized starting point.

Workflow:

  • Preparation: Dissolve 3-bromoisothiazole (10.0 mmol) in anhydrous THF (40 mL) under argon and cool to -78 °C.

  • Exchange: Add n-butyllithium (1.05 eq) or isopropylmagnesium chloride (i-PrMgCl, 1.1 eq) dropwise.

    • Causality: Halogen-metal exchange is kinetically favored over deprotonation at C5 at strictly cryogenic temperatures. Using i-PrMgCl (Turbo Grignard) can sometimes provide better functional group tolerance and a more stable metallated intermediate compared to n-BuLi.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise and stir for 1 hour at -78 °C.

  • Quench: Quench with 1M HCl (15 mL) at -78 °C, warm to room temperature, and extract with diethyl ether.

  • Validation: Purify via silica gel chromatography. The C3-aldehyde proton typically resonates slightly upfield compared to the C5 variant, around ~9.8 ppm.

References

The mechanistic principles and historical validations for these protocols are grounded in the following authoritative literature:

  • Title: Isothiazoles. Part I. Synthesis and reactions of isothiazole and its derivatives. Source: Journal of the Chemical Society (Resumed), 1964, 446-451. URL: [Link]

  • Title: Synthesis and biological properties of some isothiazoles. Source: Journal of Medicinal Chemistry, 1970, 13(6), 1208-1212. URL: [Link]

  • Title: Studies of heterocyclic compounds. Part 26. Synthesis of 1,6,6aλ4-triheterapentalenes from isothiazole-5-carbaldehyde. Source: Journal of the Chemical Society, Perkin Transactions 1, 1979, 54-57. URL: [Link]

Sources

Comparative

Benchmarking 5-Bromo-isothiazole-3-carbaldehyde: Reactivity, Stability, and Fragment Utility

Topic: Benchmarking the Performance of 5-Bromo-isothiazole-3-carbaldehyde in Synthetic & Medicinal Chemistry Applications Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of 5-Bromo-isothiazole-3-carbaldehyde in Synthetic & Medicinal Chemistry Applications Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and diversity-oriented synthesis, 5-Bromo-isothiazole-3-carbaldehyde (CAS 1151801-49-8) represents a "privileged scaffold." Unlike its ubiquitous thiophene and thiazole analogues, the isothiazole core offers unique electronic properties—specifically lower lipophilicity and distinct hydrogen-bond accepting vectors—that are critical for optimizing DMPK (Drug Metabolism and Pharmacokinetics) profiles.

This guide benchmarks the performance of 5-Bromo-isothiazole-3-carbaldehyde against its primary bioisosteres. We evaluate its utility in three critical domains: Carbonyl Electrophilicity (Schiff base formation), Halogen Reactivity (Cross-coupling efficiency), and Physicochemical Suitability for lead optimization.

Part 1: Comparative Analysis & Performance Metrics

To objectively benchmark this compound, we compare it against two standard alternatives widely used in medicinal chemistry: 5-Bromo-thiophene-2-carbaldehyde (Standard lipophilic scaffold) and 5-Bromo-thiazole-2-carbaldehyde (Standard polar scaffold).

Table 1: Physicochemical & Reactivity Benchmark
Metric5-Bromo-isothiazole-3-carbaldehyde Alternative A: 5-Bromo-thiophene-2-carbaldehydeAlternative B: 5-Bromo-thiazole-2-carbaldehyde
Electronic Character Electron-deficient (π-excessive but N-inductive)Electron-rich (π-excessive)Electron-deficient (Strong N-inductive)
Aldehyde Reactivity High (Fast Schiff base formation)Moderate (Slower nucleophilic attack)Very High (Prone to hydration/instability)
C-Br Bond Lability Balanced (Active for Pd-coupling & SNAr)Low (Pd-coupling only; inert to SNAr)High (Unstable; prone to dehalogenation)
cLogP (Lipophilicity)~1.72 (Optimal for fragment space)~2.34 (Higher risk of non-specific binding)~1.50 (Good solubility)
TPSA (Polar Surface Area)~43 Ų ~17 Ų~41 Ų
Metabolic Stability High (N-S bond is robust)Moderate (S-oxidation risk)Moderate (Ring opening risk)

Analyst Insight: The 5-bromo-isothiazole-3-carbaldehyde offers a "Goldilocks" zone of reactivity. It is sufficiently electrophilic to drive condensation reactions to completion without the hydrolytic instability often seen in 2-formyl thiazoles. Furthermore, the isothiazole ring lowers cLogP by ~0.6 units compared to thiophene, a crucial advantage for CNS-targeted programs.

Part 2: Experimental Protocols & "Assay" Workflows

The following protocols serve as standardized "assays" to validate the performance of the building block. These are designed to be self-validating systems where yield and purity indicate the quality of the starting material.

Assay A: Electrophilic Utility Test (Reductive Amination)

Objective: Benchmark the condensation efficiency of the C3-aldehyde with a sterically hindered amine (e.g., tert-butylamine or 2-amino-propane).

Protocol:

  • Dissolution: Dissolve 1.0 eq (192 mg, 1 mmol) of 5-Bromo-isothiazole-3-carbaldehyde in anhydrous Dichloroethane (DCE) [0.2 M].

  • Activation: Add 1.1 eq of amine and 1.5 eq of acetic acid. Stir at Room Temperature (RT) for 30 mins.

    • Checkpoint: Monitor by TLC. The formation of the imine intermediate should be visible within 30 minutes due to the activated aldehyde.

  • Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.

  • Quench & Workup: After 4 hours, quench with sat. NaHCO₃. Extract with DCM.[1]

  • Success Criteria: >85% isolated yield of the secondary amine indicates high-quality starting material. <50% suggests aldehyde oxidation (carboxylic acid impurity).

Assay B: Halogen Cross-Coupling Test (Suzuki-Miyaura)

Objective: Benchmark the C5-bromide reactivity in palladium-catalyzed bond formation.

Protocol:

  • Setup: In a microwave vial, combine 5-Bromo-isothiazole-3-carbaldehyde (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst System: Add Pd(dppf)Cl₂ (5 mol%). Solvent: Dioxane/Water (4:1).

  • Reaction: Degas with Argon for 5 mins. Heat to 90°C for 2 hours (or MW 100°C for 30 mins).

  • Observation: The isothiazole bromide is activated by the adjacent Nitrogen/Sulfur electronics, typically resulting in faster conversion than thiophene analogues.

  • Success Criteria: Full conversion (by HPLC) with <5% protodehalogenation (loss of Br without coupling).

Part 3: Strategic Visualization
Diagram 1: Divergent Synthesis Workflow

This diagram illustrates how the dual-functional nature of the scaffold allows for orthogonal functionalization—a key requirement for library generation.

G Start 5-Bromo-isothiazole- 3-carbaldehyde PathA Path A: C3-Aldehyde Modification Start->PathA Electrophilic Attack PathB Path B: C5-Bromide Functionalization Start->PathB Metal Insertion/SNAr ProdA1 Reductive Amination (Amine Libraries) PathA->ProdA1 ProdA2 Wittig Olefination (Linker Extension) PathA->ProdA2 ProdB1 Suzuki Coupling (Bi-aryl Scaffolds) PathB->ProdB1 ProdB2 SNAr Displacement (Heteroatom Linkage) PathB->ProdB2

Caption: Orthogonal functionalization strategy. The C3-aldehyde and C5-bromide can be reacted independently, allowing for modular drug design.

Diagram 2: Scaffold Selection Decision Tree

When should you choose 5-Bromo-isothiazole-3-carbaldehyde over a Thiophene or Thiazole?

DecisionTree Start Select Heterocyclic Core Q1 Is Solubility/LogP a critical issue? Start->Q1 Res1 Use Thiophene (More Lipophilic) Q1->Res1 No (Lipophilicity OK) Q2 Is Aldehyde Stability required? Q1->Q2 Yes (Need Polar) Res2 Use Thiazole-2-CHO (Unstable/Reactive) Q2->Res2 No (High Reactivity OK) Final SELECT Isothiazole-3-CHO (Balanced Profile) Q2->Final Yes (Need Stability)

Caption: Decision logic for scaffold selection. Isothiazole is the preferred choice when balancing polarity (LogP) with chemical stability.

Part 4: Quality Control & Troubleshooting

To ensure reproducible assay data, the purity of 5-Bromo-isothiazole-3-carbaldehyde must be verified. Commercial batches can degrade if stored improperly.

  • Critical Impurity: 5-Bromo-isothiazole-3-carboxylic acid (formed via air oxidation of the aldehyde).

  • Detection:

    • HPLC: Standard C18 column, Gradient 10-90% ACN/Water (0.1% Formic Acid). The acid typically elutes earlier than the aldehyde.

    • 1H NMR: Look for the disappearance of the aldehyde proton singlet (~10.0 ppm) and appearance of a broad acid peak.

  • Storage: Must be stored at 2-8°C under inert atmosphere (Argon/Nitrogen).

References
  • BenchChem. (2025).[1] Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 5-Bromo-1,3-thiazole-2-carbaldehyde (Analogous Data). National Library of Medicine. Retrieved from

  • ChemScene. (2025). Product Data: 5-Bromo-1,2-thiazole-3-carbaldehyde.[3] Retrieved from

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid. Molbank.[4] Retrieved from

  • ResearchGate. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-isothiazole-3-carbaldehyde

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-isothiazole-3-carbaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are grounded in the principles of chemical hazard assessment and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[1]

Part 1: Core Hazard Assessment and Immediate Safety Protocols

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-Bromo-isothiazole-3-carbaldehyde should always be the primary source of information, we can infer its likely properties from structurally similar compounds.

Inferred Hazard Profile

Based on data from analogous brominated heterocyclic aldehydes, 5-Bromo-isothiazole-3-carbaldehyde should be handled as a substance that:

  • Causes Skin Irritation: Prolonged or repeated contact may lead to redness and discomfort.[2][3]

  • Causes Serious Eye Irritation: Direct contact can result in significant eye damage.[2][4]

  • May Cause Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[2][3]

Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation and disposal, as these compounds require specific treatment methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5][6]

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following table summarizes the required PPE for handling 5-Bromo-isothiazole-3-carbaldehyde.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]Protects eyes from splashes, dust, and vapors.
Body Protection Fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use only in a certified chemical fume hood.Ensures adequate ventilation and prevents inhalation of vapors or dust.[4]
Emergency Spill Protocol

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Proper PPE: Don all required PPE before addressing the spill.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue: Carefully sweep or scoop the absorbed material into a designated, compatible waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it as hazardous waste according to the procedures in Part 3.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Part 2: The Logic of Proper Chemical Disposal

Understanding the principles behind waste management protocols is as important as following the steps themselves. This section explains the "why" behind the specific procedures for 5-Bromo-isothiazole-3-carbaldehyde.

The Principle of "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] RCRA establishes a "cradle-to-grave" system, which means the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[1][8] This underscores the importance of proper labeling, storage, and documentation.

The Critical Importance of Waste Segregation

The most crucial step in managing this waste is segregating it as a halogenated organic waste . Halogenated and non-halogenated waste streams are treated very differently.[5]

  • Non-Halogenated Solvents: Often used as fuel additives in cement kilns, a form of recycling.

  • Halogenated Solvents: Cannot be used as fuel and must be destroyed via high-temperature incineration to break the carbon-halogen bonds and scrub the resulting acid gases (like HBr). This process is more complex and costly.[5]

Mixing halogenated waste into a non-halogenated container, even in small amounts, can contaminate the entire batch, leading to significantly higher disposal costs and regulatory non-compliance.[5]

A Critical Warning on Chemical Deactivation

While some simple aldehydes like formaldehyde can be chemically deactivated or neutralized in the lab to reduce their toxicity[9], this practice is strongly discouraged for 5-Bromo-isothiazole-3-carbaldehyde. The complex heterocyclic structure and the presence of bromine create a high potential for incomplete reactions or the formation of unknown, potentially more hazardous byproducts. Aldehydes are reactive and can readily interact with various nucleophiles.[10] Unless a specifically validated and peer-reviewed deactivation protocol for this exact compound is available, attempting such a procedure introduces unacceptable safety and environmental risks. The only authoritative and safe method of disposal is through a licensed hazardous waste management facility.

Part 3: Step-by-Step Disposal Workflow

This workflow provides a clear, procedural guide for the compliant disposal of 5-Bromo-isothiazole-3-carbaldehyde.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste containing 5-Bromo-isothiazole-3-carbaldehyde.

G A Waste Generated (Pure or Contaminated) B Characterize Waste: Is it 5-Bromo-isothiazole-3-carbaldehyde or contaminated with it? A->B C YES: Hazardous Waste B->C Yes D Classify as: HALOGENATED ORGANIC WASTE C->D E Select a compatible, leak-proof container with a screw-top cap. D->E F Attach Hazardous Waste Label. Clearly write: - 'Hazardous Waste' - '5-Bromo-isothiazole-3-carbaldehyde' - List other components - Hazard characteristics: Irritant, Halogenated E->F G Store in a designated Satellite Accumulation Area (SAA). Keep container closed. F->G H Contact Institutional EHS for pickup and final disposal via incineration. G->H

Sources

Handling

A Senior Scientist's Guide to Handling 5-Bromo-isothiazole-3-carbaldehyde: Personal Protective Equipment and Safety Protocols

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. 5-Bromo-isothiazole-3-carbaldehyde, a heterocyclic aldehyde, is a valua...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. 5-Bromo-isothiazole-3-carbaldehyde, a heterocyclic aldehyde, is a valuable building block in synthetic chemistry. However, its structural motifs—a reactive aldehyde group and a halogenated isothiazole ring—necessitate a rigorous safety protocol. This guide provides essential, field-tested procedures for handling this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE) to ensure laboratory safety and operational integrity.

Hazard Profile Analysis: An Evidence-Based Approach

Specific safety data for 5-Bromo-isothiazole-3-carbaldehyde is not extensively published. Therefore, a conservative safety assessment must be made by extrapolating from the known hazards of structurally related compounds, such as other brominated thiazoles, isothiazolinones, and aldehydes. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system, with a potential for skin sensitization.[1][2][3][4]

A summary of the likely hazard classifications based on analogous compounds is presented below.

Hazard ClassGHS Hazard StatementRationale & Supporting Evidence
Skin Irritation H315: Causes skin irritationThis is a frequently cited hazard for brominated thiazole and aldehyde derivatives.[1][2][4]
Eye Irritation H319: Causes serious eye irritationAldehyd and heterocyclic functional groups are often irritating to the eyes.[1][2][4]
Respiratory Irritation H335: May cause respiratory irritationThe aldehyde functional group and the volatility of similar small molecules suggest a risk of respiratory tract irritation upon inhalation of dust or powder.[1][2][4]
Skin Sensitization H317: May cause an allergic skin reactionThe isothiazole core is present in several known biocides that are recognized skin sensitizers.[3] This potential must be respected.
Aquatic Toxicity H400/H411: Very toxic/Toxic to aquatic lifeMany isothiazolinone derivatives exhibit high aquatic toxicity, a critical consideration for disposal.[3]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 5-Bromo-isothiazole-3-carbaldehyde in any form.

  • Hand Protection: Chemical-resistant gloves are the first line of defense.

    • What: Nitrile gloves are the standard choice. Latex gloves are not recommended as they offer poor protection against many organic chemicals.[5] For handling the pure solid or preparing concentrated solutions, consider double-gloving.

    • Why: To prevent direct skin contact, which can cause irritation and may lead to sensitization.[1][3] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Protecting your vision from splashes and airborne particles is non-negotiable.

    • What: ANSI Z87.1-compliant (or equivalent) chemical splash goggles are required.[6] Standard safety glasses do not provide adequate protection from splashes. When handling quantities greater than a few grams or when a splash hazard is significant, a full-face shield should be worn over the goggles.[7][8]

    • Why: This compound is expected to be a serious eye irritant.[1][2][4] A single splash could cause significant and potentially irreversible damage.

  • Body Protection:

    • What: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.[5]

    • Why: This protects your skin and personal clothing from contamination in the event of a spill or splash.

  • Respiratory Protection:

    • What: All manipulations of solid 5-Bromo-isothiazole-3-carbaldehyde that could generate dust must be performed inside a certified chemical fume hood.[9][10] If a fume hood is not available or for emergency spill response outside of a hood, a properly fitted respirator with organic vapor cartridges is necessary.[6][11]

    • Why: The compound is anticipated to cause respiratory irritation.[1][2][4] Inhaling fine particles can lead to immediate discomfort and potential long-term health effects.

Operational and Disposal Plans

Proper procedure minimizes exposure. The following step-by-step plans provide guidance for routine handling, spill management, and waste disposal.

Routine Handling Protocol (e.g., Weighing and Transfer)
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) and PPE are readily available.

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Execution: Carefully transfer the required amount of the solid chemical from its storage container to a tared weigh boat or directly into the reaction vessel. Use gentle motions to avoid creating airborne dust.

  • Cleanup: Promptly and securely close the primary container. Clean any residual powder from the spatula and work surface using a solvent-moistened wipe, which should then be disposed of as hazardous waste.

  • Completion: Once the procedure is complete, remove PPE in the correct order (gloves last) and wash hands thoroughly.

Emergency Spill Management Workflow

A chemical spill requires a calm, systematic response. The following workflow should be adopted in the event of a spill.

Spill_Response_Workflow Evacuate Evacuate Immediate Area Notify Notify Supervisor & EH&S Evacuate->Notify Secure Secure the Area (Restrict Access) Notify->Secure Assess Assess Spill & Gather Spill Kit Secure->Assess Don_PPE Don Spill Response PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Contain Contain the Spill (Cover with Absorbent) Don_PPE->Contain Cleanup Collect Material (Into Waste Bag) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Package & Label Waste for Disposal Decontaminate->Dispose End Return to Operations Dispose->End

Caption: Workflow for managing a spill of 5-Bromo-isothiazole-3-carbaldehyde.

Chemical Waste Disposal Plan

Improper disposal not only violates regulations but also poses a significant threat to the environment, particularly aquatic ecosystems.[3]

  • Waste Identification: All solid waste contaminated with 5-Bromo-isothiazole-3-carbaldehyde, as well as unused material, must be classified as "Halogenated Organic Hazardous Waste".

  • Containerization: Use a designated, chemically compatible, and clearly labeled hazardous waste container with a secure, tight-fitting lid. The label must include the full chemical name and the words "Hazardous Waste".

  • Segregation: Do not mix this waste stream with non-halogenated or other incompatible waste types.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the laboratory.

  • Disposal: When the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a scheduled pickup.[12] Never pour this chemical or solutions containing it down the drain.

By adhering to these detailed PPE and handling protocols, researchers can confidently and safely work with 5-Bromo-isothiazole-3-carbaldehyde, ensuring both personal safety and environmental responsibility.

References

  • Title: 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 Source: PubChem URL: [Link]

  • Title: Safety data sheet - ACTICIDE LT 2 Source: Thor Specialities (UK) LTD URL: [Link]

  • Title: Safe Use of Glutaraldehyde in Health Care Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL: [Link]

  • Title: PPE for Chemical Handling: A Quick Guide Source: Healthy Bean URL: [Link]

  • Title: Examples of PPE for Various Dangerous Goods Classes Source: Storemasta Blog URL: [Link]

  • Title: WASTE DISPOSAL MANUAL Source: University of Louisville, Department of Environmental Health and Safety (DEHS) URL: [Link]

  • Title: Procedures for the disposal of liquid chemical residues and aqueous solutions Source: Stockholm University URL: [Link]

Sources

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